Maleamic acid, N-isopropyl-
Description
BenchChem offers high-quality Maleamic acid, N-isopropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maleamic acid, N-isopropyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
6314-45-0 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3- |
InChI Key |
HPDQADRQTVTWTP-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-isopropyl-maleamic acid: Molecular Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropyl-maleamic acid, systematically named (2Z)-4-(isopropylamino)-4-oxobut-2-enoic acid, is a fascinating molecule that holds considerable interest in the realms of organic synthesis, polymer chemistry, and drug development. As a derivative of maleic acid, it possesses a unique combination of a carboxylic acid and an amide functional group, rendering it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of N-isopropyl-maleamic acid, detailing its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines a robust, field-proven protocol for its synthesis and purification, and delves into its current and potential applications, particularly in the development of novel therapeutic agents and advanced polymer materials. This document is intended to be a vital resource for researchers and professionals seeking to understand and utilize this compound in their scientific endeavors.
Molecular Structure and Chemical Formula
N-isopropyl-maleamic acid is characterized by a four-carbon backbone derived from maleic acid. The molecule features a cis-alkene, a terminal carboxylic acid group, and an amide group substituted with an isopropyl moiety.
Chemical Formula: C₇H₁₁NO₃
Molecular Weight: 157.17 g/mol
Structure:
The cis configuration of the double bond, inherited from maleic anhydride, is a key structural feature that influences the molecule's reactivity and potential for intramolecular interactions.
Physicochemical and Spectroscopic Data
While a specific CAS number for N-isopropyl-maleamic acid is not readily found in major chemical databases, its properties can be reliably predicted based on closely related and well-characterized analogs such as N-phenylmaleamic acid and maleamic acid itself.
Physicochemical Properties
| Property | Predicted Value | Notes and References |
| Melting Point | 110-120 °C | Based on analogous N-substituted maleamic acids. Actual value requires experimental determination. |
| Boiling Point | Decomposes before boiling | Typical for maleamic acids, which tend to cyclize to the corresponding maleimide upon heating. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, DMSO). Limited solubility in water and nonpolar solvents. | The presence of both a carboxylic acid and an amide group contributes to its polarity. |
| Appearance | White to off-white crystalline solid | Common appearance for similar organic acids and amides. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of N-isopropyl-maleamic acid. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methine and methyl protons of the isopropyl group, and the amide and carboxylic acid protons. The coupling constant between the vinyl protons will be indicative of the cis geometry.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and amide, the olefinic carbons, and the carbons of the isopropyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C=C stretch of the alkene. The IR spectrum of the related N-phenylmaleamic acid shows characteristic peaks that can be used for comparison.[1]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, the mass spectrum of N-phenylmaleamic acid provides a reference for expected fragmentation patterns.[2]
Synthesis of N-isopropyl-maleamic acid
The synthesis of N-isopropyl-maleamic acid is a straightforward and high-yielding process based on the well-established reaction between a primary amine and a cyclic anhydride.[3]
Reaction Principle
The reaction involves the nucleophilic acyl substitution of isopropylamine on maleic anhydride. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.
Experimental Protocol
Materials:
-
Maleic anhydride (99%)
-
Isopropylamine (99%)
-
Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane or tetrahydrofuran)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Cool the flask in an ice bath with continuous stirring.
-
Addition of Amine: Slowly add a solution of isopropylamine (1.0 equivalent) in anhydrous diethyl ether to the cooled maleic anhydride solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, followed by stirring at room temperature for 2-3 hours. A white precipitate of N-isopropyl-maleamic acid will form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, to obtain a high-purity crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Self-Validating System: The success of the synthesis can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting materials and the appearance of the product. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2.2.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-isopropyl-maleamic acid.
Potential Applications
The bifunctional nature of N-isopropyl-maleamic acid makes it a valuable precursor in several areas of chemical research and development.
Polymer Chemistry
N-isopropyl-maleamic acid can serve as a monomer or a co-monomer in the synthesis of functional polymers. The carboxylic acid group provides a site for further modification or for imparting pH-responsive properties to the polymer. The isopropylamide moiety can influence the polymer's solubility and thermal properties. For instance, polymers containing N-isopropylacrylamide units are well-known for their temperature-responsive behavior in aqueous solutions, a property that could potentially be tuned by the incorporation of N-isopropyl-maleamic acid.
Drug Development and Medicinal Chemistry
In the context of drug development, the maleamic acid scaffold is of interest due to its potential to act as a Michael acceptor and its ability to participate in hydrogen bonding interactions. The carboxylic acid and amide groups can be crucial for binding to biological targets. Furthermore, N-isopropyl-maleamic acid can be used as a starting material for the synthesis of N-isopropylmaleimide, a reactive building block often employed in bioconjugation chemistry to link molecules to proteins or other biomolecules.
Organic Synthesis
As a versatile building block, N-isopropyl-maleamic acid can be used in a variety of organic transformations. The double bond can undergo addition reactions, and the carboxylic acid and amide groups can be further functionalized to create a diverse range of chemical entities.
Signaling Pathways and Logical Relationships
The primary chemical transformation involving N-isopropyl-maleamic acid is its synthesis from maleic anhydride and isopropylamine. This reaction is a classic example of nucleophilic acyl substitution.
Caption: Synthesis of N-isopropyl-maleamic acid from its precursors.
Conclusion
N-isopropyl-maleamic acid is a readily accessible and versatile chemical compound with significant potential in various scientific disciplines. Its straightforward synthesis, coupled with its unique structural features, makes it an attractive building block for the creation of novel polymers, pharmaceuticals, and other functional materials. This guide provides the foundational knowledge required for researchers and professionals to confidently synthesize, characterize, and utilize N-isopropyl-maleamic acid in their work. Further exploration of its reactivity and applications is warranted and is expected to unveil new and exciting opportunities in chemical science.
References
-
NIST Chemistry WebBook, SRD 69: N-Phenylmaleamic acid. [Link][1]
-
NIST Chemistry WebBook, SRD 69: N-Phenylmaleamic acid Mass Spectrum. [Link][2]
-
ScienceDirect: "The reaction between maleic anhydride and amines is an important pathway". [Link][3]
Sources
A Comprehensive Technical Guide to the Solubility of N-isopropyl-maleamic acid in Various Solvents
Foreword: Understanding the Critical Role of Solubility in the Application of N-isopropyl-maleamic acid
N-isopropyl-maleamic acid, a mono-amide derivative of maleic acid, stands as a molecule of significant interest in the realms of polymer chemistry and drug delivery systems. Its utility is often predicated on its solubility characteristics, which govern its reactivity, formulation, and biological interactions. This guide provides an in-depth exploration of the solubility of N-isopropyl-maleamic acid, offering a foundational understanding for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the practical implications of its behavior in various solvent systems.
Physicochemical Properties of N-isopropyl-maleamic acid: A Predictive Overview
Direct experimental data on the physicochemical properties of N-isopropyl-maleamic acid are not extensively available in public literature. However, by examining the properties of its parent molecule, maleamic acid, and related structures, we can establish a reliable predictive framework.
Table 1: Estimated Physicochemical Properties of N-isopropyl-maleamic acid
| Property | Estimated Value/Characteristic | Rationale and Expert Insights |
| Molecular Formula | C₇H₁₁NO₃ | Derived from the structure: a C4 maleamic acid backbone with a C3 isopropyl group. |
| Molecular Weight | 157.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Based on the appearance of maleamic acid and other similar small organic acids[1]. |
| Melting Point (°C) | Expected to be lower than maleamic acid (158-161 °C) | The N-isopropyl group may disrupt the crystal lattice packing compared to the unsubstituted amide, leading to a lower melting point. For comparison, the related N-isopropyl-oxalamic acid has a melting point of 107 °C[2]. |
| pKa | Estimated to be in the range of 3-5 | The carboxylic acid group is the primary acidic proton. The pKa is expected to be in a similar range to maleic acid and other substituted maleamic acids. The predicted pKa for N-isopropyl-oxalamic acid is 2.37±0.20[2]. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be between 0.5 and 1.5 | The isopropyl group will increase the lipophilicity compared to maleamic acid (LogP of 0.162 for maleamic acid)[3]. This value suggests moderate lipophilicity. |
Theoretical Framework for Solubility: "Like Dissolves Like"
The solubility of N-isopropyl-maleamic acid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The carboxylic acid (-COOH) and amide (-CONH-) groups are capable of hydrogen bonding, making the molecule more soluble in polar protic solvents like water and alcohols.
-
Non-polar Moiety: The isopropyl group (-CH(CH₃)₂) is a non-polar, hydrophobic component that contributes to solubility in less polar organic solvents.
The overall solubility in a given solvent will be a balance between these competing factors.
Experimental Determination of N-isopropyl-maleamic acid Solubility
A precise understanding of solubility requires empirical determination. The equilibrium solubility method is a robust and widely accepted technique.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining the equilibrium solubility of N-isopropyl-maleamic acid.
Detailed Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of N-isopropyl-maleamic acid into a series of glass vials. The excess is crucial to ensure a saturated solution is achieved.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and centrifuge at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant (the saturated solution) and filter it through a syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any remaining solid particles.
-
-
Quantification:
-
Take a precise aliquot of the filtered saturated solution and dilute it with a suitable mobile phase or solvent for analysis.
-
Quantify the concentration of N-isopropyl-maleamic acid in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.
-
Prepare a calibration curve with known concentrations of N-isopropyl-maleamic acid to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Predicted Solubility in Various Solvent Classes
Based on the structure of N-isopropyl-maleamic acid and data from related compounds, we can predict its solubility behavior in different classes of solvents.
Table 2: Predicted Solubility of N-isopropyl-maleamic acid in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and amide groups can form strong hydrogen bonds with protic solvents. However, the isopropyl group may limit very high solubility in water. |
| Dipolar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid and amide protons and have a polarity that can accommodate both the polar and non-polar parts of the molecule. Mefenamic acid, another carboxylic acid-containing drug, shows high solubility in dipolar aprotic solvents[4]. |
| Non-polar Aprotic | Hexane, Toluene | Low | The dominant polar functional groups of N-isopropyl-maleamic acid will have weak interactions with non-polar solvents, leading to poor solubility. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Moderate | These solvents offer a balance of polarity that can interact favorably with both the polar and non-polar regions of the molecule. |
Implications for Drug Development and Research
The solubility of N-isopropyl-maleamic acid is a critical parameter in its application, particularly in the development of "smart" polymers and drug delivery systems.
-
Polymer Synthesis: In the synthesis of polymers like Poly(N-isopropylacrylamide-co-maleic acid), the solubility of the maleamic acid precursor in the reaction solvent is crucial for achieving a homogeneous reaction mixture and controlling the polymer's final properties[1][4].
-
Hydrogel Formulation: N-isopropyl-maleamic acid can be incorporated into hydrogels to impart pH and temperature sensitivity[1]. Its solubility in aqueous buffers will determine the conditions under which it can be formulated and its availability to interact with other components of the hydrogel network.
-
Drug Delivery: For applications in drug delivery, the solubility of N-isopropyl-maleamic acid-containing polymers in physiological fluids (aqueous, pH 7.4) is paramount[5]. The solubility will influence the drug loading capacity and the release kinetics of the therapeutic agent. The use of maleic acid in conjunction with poly(N-isopropylacrylamide) (PNIPAM) has been explored to modulate the lower critical solution temperature (LCST) for controlled drug release applications[6].
Conclusion
References
-
ResearchGate. (2025). Measurement and correlation of the solubility of maleic anhydride in different organic solvents | Request PDF. [Link]
-
ResearchGate. (2025). Solubility of Poly(N-isopropylacrylamide) in Aqueous Methanol from Raman Spectroscopy | Request PDF. [Link]
-
ResearchGate. (2025). The solubility of maleic acid in various inorganic salts and organic solvents: Thermodynamics model and parameters | Request PDF. [Link]
-
LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
National Institutes of Health. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. [Link]
-
European Publication Server. (n.d.). Preparation process of N-substituted maleimides - Patent 0372922. [Link]
-
National Institutes of Health. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. [Link]
-
MDPI. (2022). Behavior of PNIPAM Microgels in Different Organic Solvents. [Link]
-
Wikipedia. (n.d.). Maleamic acid. [Link]
-
CORE. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]
-
KJ Chemicals Corporation. (n.d.). NIPAM™(N-Isopropyl acrylamide)|Products. [Link]
- Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.
-
ResearchGate. (2025). Synthesis of water-soluble maleamic acid polymer functionalized with aldehyde groups for paper sizing. [Link]
-
University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (2025). (PDF) Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. [Link]
-
Cheméo. (n.d.). Chemical Properties of Maleamic acid (CAS 557-24-4). [Link]
-
Googleapis.com. (n.d.). Process for the preparation of N-substituted maleimides - European Patent Office - EP 0393713 A1. [Link]
-
University of Wisconsin-River Falls. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
ResearchGate. (n.d.). PolyN-isopropylacrylamide-based-polymer-nanogels-for-drug-delivery-applications.pdf. [Link]
Sources
An In-Depth Technical Guide to the Thermal Degradation Profile of N-Isopropyl-maleamic Acid
Abstract
This technical guide provides a comprehensive analysis of the thermal degradation profile of N-isopropyl-maleamic acid, a critical intermediate in the synthesis of specialty polymers and bioconjugation reagents. Moving beyond a simple procedural outline, this document elucidates the causal mechanisms behind the compound's thermal behavior, focusing on the primary transformation of intramolecular cyclization to N-isopropylmaleimide and its subsequent higher-temperature decomposition. We will explore the theoretical underpinnings of this profile and detail the self-validating experimental protocols, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), required for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's thermal stability and transformation pathways.
Introduction: The Significance of N-Isopropyl-maleamic Acid
N-substituted maleamic acids are foundational precursors in materials science and organic synthesis. Their value lies in their straightforward and typically quantitative formation from the reaction of a primary amine with maleic anhydride.[1] N-isopropyl-maleamic acid is a key example, serving as a stable, isolable intermediate for the production of N-isopropylmaleimide. This resulting maleimide is a valuable monomer and chemical reagent, but its synthesis requires a precise understanding of the thermal properties of its amic acid precursor.
The thermal profile of N-isopropyl-maleamic acid is not one of simple, chaotic degradation. Instead, it is dominated by a structured, predictable chemical transformation: a cyclodehydration reaction. Understanding the temperature ranges, energetics, and kinetics of this transformation is paramount for controlling the synthesis of the target maleimide while preventing unwanted side reactions or polymerizations at extreme temperatures.[1]
The Dominant Thermal Event: Intramolecular Cyclodehydration
The primary and most significant event in the thermal profile of N-isopropyl-maleamic acid is not fragmentation, but an intramolecular cyclization to form the corresponding five-membered imide ring.[2][3] This process involves the condensation of the carboxylic acid and amide functionalities, eliminating a single molecule of water.
Mechanism: The reaction proceeds via a nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, followed by the loss of water to form the stable imide ring. This cyclodehydration is an endothermic process, requiring energy input to proceed. While it can be performed at lower temperatures using chemical dehydrating agents or azeotropic distillation, direct thermal cyclization typically occurs at temperatures approaching 200°C.[1]
Caption: Intramolecular cyclization of N-isopropyl-maleamic acid.
Core Methodologies for Thermal Profile Characterization
To experimentally determine the thermal profile, a combination of analytical techniques is essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods, providing complementary information on mass loss and heat flow, respectively.[4][5][6] When used in concert, they provide a robust, self-validating picture of the material's behavior upon heating.
Thermogravimetric Analysis (TGA)
Principle of Operation: TGA provides a quantitative measurement of a sample's mass as a function of temperature or time in a controlled atmosphere.[4] For N-isopropyl-maleamic acid, its primary utility is in definitively identifying and quantifying the mass loss associated with the cyclodehydration reaction.
Expected TGA Profile: The TGA thermogram is predicted to show a distinct, sharp mass loss step. The magnitude of this loss is a critical validation point. For N-isopropyl-maleamic acid (C₇H₁₁NO₃, Molar Mass: 157.17 g/mol ), the loss of one water molecule (H₂O, Molar Mass: 18.015 g/mol ) corresponds to a theoretical mass loss of 11.46% . Observing a mass loss precisely at this value provides strong evidence that the cyclization reaction is the dominant event in that temperature range. Any significant deviation would suggest competing degradation pathways or impurities. At much higher temperatures, a second, more complex region of mass loss will occur, corresponding to the fragmentation of the newly formed N-isopropylmaleimide.
Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It identifies thermal events as endothermic (heat absorbing, e.g., melting) or exothermic (heat releasing, e.g., crystallization).
Expected DSC Profile: The DSC thermogram for N-isopropyl-maleamic acid will reveal the energetics of its transformations. A typical profile would show:
-
Melting Point (Tₘ): A sharp endothermic peak corresponding to the solid-to-liquid phase transition of the amic acid. This is a key material property and an indicator of purity.
-
Cyclization Endotherm: A broader endothermic peak, often immediately following the melt, which represents the energy consumed during the bond rearrangements of the cyclodehydration reaction. The area under this peak is proportional to the enthalpy of the reaction.
Expert Causality: The choice to use both TGA and DSC is rooted in the principle of self-validation. TGA confirms what is being lost (a water molecule, by mass), while DSC confirms the energetic transitions (melting, reaction) occurring at the same temperatures. A TGA mass loss event that directly corresponds with a DSC endotherm provides a high-confidence assignment of that thermal event.
Hyphenated Techniques: TGA-MS and TGA-FTIR
For unambiguous identification of evolved gases, TGA can be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer. During the initial mass loss stage, these techniques would detect a clear signal for water (m/z 18 in MS, characteristic O-H stretches in FTIR). During the higher-temperature degradation of the imide, they would identify a complex mixture of smaller gaseous fragments (e.g., CO, CO₂, HCN, ammonia, and hydrocarbon fragments), providing insight into the fragmentation mechanism of the core structure.[7]
Proposed Multi-Stage Thermal Degradation Profile
Based on the chemistry of maleamic acids and related N-substituted imides, a two-stage thermal degradation profile is proposed.
| Stage | Process | Predicted Temperature Range (in N₂) | Analytical Evidence |
| 1 | Intramolecular Cyclodehydration | 150 - 220 °C | TGA: ~11.5% mass loss. DSC: Melting endotherm followed by a reaction endotherm. TGA-MS: Evolved gas m/z = 18 (H₂O). |
| 2 | N-isopropylmaleimide Decomposition | > 300 °C | TGA: Significant, multi-step mass loss. DSC: Complex series of endo/exothermic events. TGA-MS: Evolved gases such as CO, CO₂, HCN, RNH₂.[7] |
Validated Experimental Protocols
The following protocols are designed to produce reliable and interpretable data. The key to trustworthiness is consistency in sample preparation and instrument parameters.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards.
-
Sample Preparation: Weigh 5-10 mg of dry, powdered N-isopropyl-maleamic acid into a ceramic or platinum TGA pan.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial to study thermal degradation in the absence of oxidation, which is a different chemical pathway.
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Rationale: 10 °C/min is a standard rate that provides good resolution for most events. For kinetic studies, this protocol should be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).[8]
-
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature and total mass loss for each degradation step.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Weigh 3-7 mg of dry, powdered N-isopropyl-maleamic acid into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference. Rationale: A hermetic seal is essential to contain the water evolved during cyclization, ensuring the thermal event is accurately measured.
-
Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify the peak temperatures and enthalpies (area under the peak) for melting and any subsequent reactions.
Caption: Experimental workflow for thermal analysis.
Introduction to Kinetic Analysis
A more advanced understanding of the degradation profile involves kinetics. By performing TGA scans at multiple heating rates, one can employ isoconversional models (e.g., Flynn-Wall-Ozawa) to calculate the activation energy (Eₐ) of the degradation process as a function of conversion.[8] The activation energy is the energy barrier that must be overcome for the reaction to occur. A higher activation energy correlates with greater thermal stability.[9] This kinetic data is invaluable for predicting material lifetime and behavior under various thermal conditions.
Conclusion
The thermal degradation profile of N-isopropyl-maleamic acid is characterized by a distinct, two-stage process. The initial, low-temperature event is a predictable and clean intramolecular cyclodehydration to form N-isopropylmaleimide, readily confirmed by a theoretical mass loss of ~11.5% in TGA and corresponding endotherms in DSC. This transformation is the most critical aspect for synthetic applications. The subsequent degradation occurs at significantly higher temperatures (>300 °C) and involves the complex fragmentation of the stable imide ring. A comprehensive analysis using the validated TGA and DSC protocols detailed herein allows for a complete and reliable characterization of this profile, providing the foundational knowledge required for process optimization, quality control, and advanced material design.
References
-
Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. (2025). ResearchGate. [Link]
-
Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. (2021). MDPI. [Link]
-
Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. (n.d.). MDPI. [Link]
- Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. (n.d.).
-
Kinetics of the thermal decomposition of n-propyl and isopropyl formates. (1943). OSTI.gov. [Link]
-
Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (n.d.). MDPI. [Link]
- Synthesis method of N-methyl isopropylamine. (n.d.).
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]
- Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. (n.d.).
-
Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate. (2019). ResearchGate. [Link]
-
DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech. [Link]
-
Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. (n.d.). ResearchGate. [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.. [Link]
-
Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020). NIH. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. [Link]
Sources
- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 2. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. torontech.com [torontech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Harnessing N-isopropyl-maleamic Acid for Advanced Polymer Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the utilization of N-isopropyl-maleamic acid as a monomer in radical polymerization.
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of N-isopropyl-maleamic acid (NIPMAA) as a functional monomer for radical polymerization. We will delve into the synthesis of the monomer, detailed polymerization protocols, characterization of the resulting polymers, and explore their potential applications, particularly in the biomedical and pharmaceutical fields. This document is designed to equip researchers with the foundational knowledge and practical methodologies to successfully incorporate NIPMAA into their polymer design and synthesis workflows.
Introduction: The Potential of N-isopropyl-maleamic Acid
N-isopropyl-maleamic acid is an intriguing monomer that combines several key functional features within a single molecule: a polymerizable carbon-carbon double bond, a pendent carboxylic acid group, and an N-isopropylamide group. This unique combination makes polymers derived from NIPMAA, herein referred to as poly(N-isopropyl-maleamic acid) or PNIPMAA, highly promising candidates for a variety of advanced applications.
The N-isopropylamide moiety is well-known for imparting thermoresponsive behavior, famously demonstrated by poly(N-isopropylacrylamide) (PNIPAM), which exhibits a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions.[1] This property is highly sought after for creating "smart" materials that respond to temperature changes, enabling applications in controlled drug delivery, tissue engineering, and bioseparation.[2][3][4]
Furthermore, the presence of the carboxylic acid group provides a handle for pH-responsiveness and a versatile site for post-polymerization modification. This allows for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules, making PNIPMAA an excellent platform for creating sophisticated drug delivery systems and bioconjugates.
This guide will provide the necessary protocols and scientific rationale to effectively synthesize and polymerize NIPMAA, and to characterize and envision applications for the resulting functional polymers.
Monomer Synthesis and Characterization
The synthesis of N-isopropyl-maleamic acid is a straightforward and high-yielding reaction involving the aminolysis of maleic anhydride with isopropylamine. The reaction proceeds readily at room temperature.
Protocol 1: Synthesis of N-isopropyl-maleamic acid (NIPMAA)
Materials:
-
Maleic anhydride
-
Isopropylamine
-
Diethyl ether (cold)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve maleic anhydride (1.0 eq.) in anhydrous THF to a concentration of approximately 1 M. Place the flask in an ice bath and begin stirring.
-
Amine Addition: Slowly add isopropylamine (1.0 eq.) dropwise to the stirred solution of maleic anhydride. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 3-4 hours.[7] A white precipitate of N-isopropyl-maleamic acid will form.
-
Isolation and Purification: Filter the white precipitate and wash it thoroughly with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified N-isopropyl-maleamic acid under vacuum to yield a white crystalline solid.
Causality and Insights:
-
The use of an anhydrous solvent is recommended to prevent the hydrolysis of maleic anhydride to maleic acid.
-
The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening.
-
Washing with cold diethyl ether is effective for removing non-polar impurities while minimizing the loss of the desired product due to solubility.
Monomer Characterization
It is essential to confirm the structure and purity of the synthesized NIPMAA before polymerization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl protons of the maleamic acid backbone, the isopropyl group protons, and the amide and carboxylic acid protons. |
| FTIR | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C=C stretching (alkene). |
| Melting Point | A sharp melting point indicates high purity. |
Radical Polymerization of N-isopropyl-maleamic acid
NIPMAA can be polymerized via both conventional free radical polymerization and controlled radical polymerization techniques. The choice of method will depend on the desired polymer characteristics, such as molecular weight control and polydispersity.
Free Radical Polymerization (FRP)
FRP is a robust and widely used method for polymer synthesis. It is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Protocol 2: Free Radical Polymerization of NIPMAA
Materials:
-
N-isopropyl-maleamic acid (NIPMAA)
-
Azobisisobutyronitrile (AIBN)
-
Dimethylformamide (DMF) or other suitable solvent
-
Nitrogen or Argon source
-
Schlenk flask or reaction tube with a rubber septum
-
Oil bath
Procedure:
-
Reaction Setup: Add NIPMAA and AIBN (typically 1-2 mol% relative to the monomer) to a Schlenk flask.
-
Solvent Addition: Add DMF to dissolve the monomer and initiator.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 60-70°C to initiate the polymerization.[8] The reaction is typically run for 12-24 hours under an inert atmosphere.
-
Isolation: After the desired time, cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., diethyl ether or cold methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum.
Diagram: Free Radical Polymerization Mechanism
Caption: General mechanism of free radical polymerization.
Controlled Radical Polymerization (CRP)
CRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer excellent control over the polymer's molecular weight, polydispersity, and architecture.[9] This is particularly valuable for creating well-defined polymers for high-performance applications.
RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization process, allowing for the synthesis of polymers with a narrow molecular weight distribution.[10]
Protocol 3: RAFT Polymerization of NIPMAA
Materials:
-
N-isopropyl-maleamic acid (NIPMAA)
-
A suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane or DMF
-
Nitrogen or Argon source
-
Schlenk flask or reaction tube with a rubber septum
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, combine NIPMAA, the RAFT agent, and AIBN. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and should be carefully calculated. A typical ratio might be[11]::[0.1].
-
Solvent and Degassing: Add the solvent and degas the mixture using freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-70°C for AIBN).
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for monomer conversion) and GPC/SEC (for molecular weight and polydispersity).
-
Termination and Isolation: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air. Isolate the polymer by precipitation as described in the FRP protocol.
Diagram: RAFT Polymerization Mechanism
Caption: The equilibrium process in RAFT polymerization.
Polymer Characterization
Thorough characterization of the synthesized PNIPMAA is crucial to understand its properties and suitability for specific applications.
| Technique | Purpose | Typical Results |
| ¹H NMR | To confirm the polymer structure and determine monomer conversion. | Broadening of signals compared to the monomer spectrum. Disappearance of the monomer's vinyl proton signals. |
| FTIR | To verify the presence of functional groups in the polymer. | Persistence of amide and carboxylic acid peaks. Disappearance of the C=C bond signal. |
| GPC/SEC | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | For FRP, a broad PDI (>1.5) is expected. For RAFT, a narrow PDI (<1.3) indicates a controlled polymerization. |
| TGA | To assess the thermal stability of the polymer. | Provides the decomposition temperature of the polymer. |
| DSC | To determine the glass transition temperature (Tg). | Indicates the temperature at which the polymer transitions from a glassy to a rubbery state. |
| UV-Vis Spectroscopy | To determine the Lower Critical Solution Temperature (LCST) of the polymer in aqueous solution. | A sharp change in transmittance as the temperature is increased through the LCST. |
| Potentiometric Titration | To determine the pKa of the carboxylic acid groups and study the pH-responsive behavior. | A titration curve from which the pKa can be calculated. |
Experimental Workflow and Data Visualization
A typical workflow for the synthesis and characterization of PNIPMAA is depicted below.
Diagram: Experimental Workflow
Caption: Workflow from monomer synthesis to potential applications.
Applications in Research and Drug Development
The dual thermo- and pH-responsive nature of PNIPMAA, combined with the potential for covalent drug attachment, opens up a wide range of applications.
-
Smart Drug Delivery: PNIPMAA can be designed to form nanoparticles or hydrogels that are stable at physiological temperature but can be triggered to release a drug payload by a local change in temperature or pH (e.g., in a tumor microenvironment). The polymer can encapsulate drugs at room temperature and then form a drug-loaded hydrogel upon injection into the body.[3]
-
Bioconjugation: The carboxylic acid groups along the polymer backbone can be activated (e.g., using EDC/NHS chemistry) to conjugate with amine-containing molecules such as proteins, peptides, and small molecule drugs. This allows for the creation of polymer-drug conjugates with improved pharmacokinetics.
-
Tissue Engineering: Thermoresponsive hydrogels based on PNIPMAA can be used as injectable scaffolds for tissue repair.[2] They can be injected as a liquid and then form a gel in situ at body temperature, providing a supportive matrix for cell growth.
Conclusion
N-isopropyl-maleamic acid is a versatile and highly functional monomer that provides a straightforward route to dual-responsive polymers. By leveraging the protocols and insights provided in this guide, researchers can effectively synthesize and characterize PNIPMAA and explore its vast potential in the development of novel materials for drug delivery, tissue engineering, and other advanced applications. The ability to fine-tune the polymer's properties through controlled polymerization techniques further enhances its appeal for creating next-generation smart materials.
References
-
Cao, Y., et al. (2020). Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. Gels, 6(4), 38. Available at: [Link]
-
Doberenz, F., et al. (2020). Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications. Gels, 6(2), 15. Available at: [Link]
-
Login, R. B. (n.d.). Copolymers Prepared by the In-Situ Synthesis of Maleimide/Maleamic Acid Monomers. RLogin Consulting. Available at: [Link]
-
Mody, H. (2018). Poly(N-isopropylacrylamide) based polymer nanogels for drug delivery applications. ResearchGate. Available at: [Link]
-
Ondruš, V., et al. (n.d.). On the synthesis of N-maleoyl amino acids in aqueous media: cautionary tales for the unwary traveller. Arkat USA. Available at: [Link]
-
Patton, D. L., et al. (2004). Controlled Radical Copolymerization of Styrene and Maleic Anhydride and the Synthesis of Novel Polyolefin-Based Block Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3595-3606. Available at: [Link]
-
Uchiyama, M., et al. (2022). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 14(9), 1845. Available at: [Link]
- Various Authors. (1995). Processes for producing maleamic acid, ester thereof and maleimide. Google Patents.
- Various Authors. (1999). Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.
-
Various Authors. (2018). Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties. ResearchGate. Available at: [Link]
-
Various Authors. (2019). Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid) Hydrogels as Sorbent Materials for Wastewater Treatment. MDPI. Available at: [Link]
-
Various Authors. (2020). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. MDPI. Available at: [Link]
-
Various Authors. (2021). Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. MDPI. Available at: [Link]
-
Various Authors. (n.d.). CONTROLLED RADICAL POLYMERIZATION OF N-ISOPROPYLACRYLAMIDE AND OF ACTIVATED ESTERS FOR THE SYNTHESIS OF POLYMER-PROTEIN AND. University of Southern Mississippi. Available at: [Link]
-
What is Controlled Radical Polymerization? (2020). AZoM. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ijert.org [ijert.org]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of N-isopropyl-maleamic Acid in pH-Sensitive Drug Delivery
Foundational Principles: The Role of N-isopropyl-maleamic Acid in Environmentally-Aware Drug Delivery
The paradigm of advanced drug delivery has shifted towards creating "intelligent" systems capable of responding to specific physiological cues. Among the most exploitable of these cues is the altered pH characteristic of pathological tissues. The extracellular microenvironment of solid tumors is notably more acidic (pH ≈ 6.5-7.2) than healthy tissue (pH ≈ 7.4), a gradient that becomes even more pronounced within intracellular compartments like endosomes (pH ≈ 5.0-6.0) and lysosomes (pH ≈ 4.5-5.0).[1][2] This pH differential serves as a reliable trigger for drug delivery systems engineered for site-specific release.
N-isopropyl-maleamic acid (NIMA) is a derivative of maleic acid that contains a pH-labile amide bond. This functionality makes it an exemplary chemical linker for conjugating therapeutic agents to carrier systems such as polymers or nanoparticles. The underlying release mechanism is predicated on the intramolecular hydrolysis of the maleamic acid moiety. At neutral pH, the amide bond is relatively stable. However, under acidic conditions, the adjacent carboxylic acid protonates, facilitating an intramolecular nucleophilic attack that leads to the formation of a transient maleic anhydride intermediate. This intermediate is rapidly hydrolyzed, resulting in the cleavage of the amide bond and the release of the conjugated drug.[3][4] The kinetics of this hydrolysis can be finely tuned by substituents on the maleic acid backbone, allowing for the rational design of linkers for specific applications.[4][5]
Caption: Overall workflow from linker synthesis to nanoparticle characterization.
Protocol: Nanoparticle Formulation via Nanoprecipitation
This protocol uses the nanoprecipitation method, a simple and reproducible technique for formulating polymeric nanoparticles from a pre-functionalized polymer (e.g., PLGA-NIMA-DOX). [6] 3.1.1. Materials & Reagents
-
PLGA-NIMA-DOX conjugate
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
3.1.2. Step-by-Step Formulation Protocol
-
Organic Phase Preparation: Dissolve 20 mg of the PLGA-NIMA-DOX conjugate in 2 mL of acetone. Ensure complete dissolution to form a clear solution.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to a final concentration of 1% (w/v). This solution acts as a stabilizer.
-
Nanoprecipitation: Place 10 mL of the 1% PVA solution in a beaker and stir at a constant rate (e.g., 500 RPM). Using a syringe pump, add the organic phase dropwise into the aqueous phase at a controlled rate (e.g., 0.5 mL/min). A milky-white suspension should form immediately. Causality: The rapid diffusion of acetone into the aqueous phase causes the hydrophobic polymer to precipitate out of solution, forming nanoparticles. The PVA stabilizer adsorbs to the nanoparticle surface, preventing aggregation and ensuring colloidal stability.
-
Solvent Evaporation: Leave the nanoparticle suspension stirring gently at room temperature for at least 4 hours to ensure all acetone has evaporated.
-
Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 x g, 20 min, 4°C). Discard the supernatant, which contains free drug and excess PVA, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for storage at 4°C.
Characterization of Drug-Loaded Nanoparticles
Proper physicochemical characterization is critical to ensure batch-to-batch reproducibility and to predict in vivo performance. [7][8][9] 3.2.1. Size, Polydispersity, and Zeta Potential
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Dilute the nanoparticle suspension in 10 mM NaCl solution. Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.
-
Interpretation: The size influences the biodistribution and cellular uptake. [9]A PDI value < 0.2 indicates a monodisperse and homogenous population. The zeta potential indicates surface charge and predicts colloidal stability.
3.2.2. Morphology
-
Method: Transmission Electron Microscopy (TEM).
-
Protocol: Place a drop of diluted nanoparticle suspension onto a carbon-coated copper grid, allow it to air dry, and then visualize.
-
Interpretation: TEM provides direct visualization of the nanoparticle size, shape, and uniformity.
3.2.3. Drug Loading and Encapsulation Efficiency
-
Method: HPLC or UV-Vis Spectroscopy.
-
Protocol:
-
Lyophilize a known volume of the purified nanoparticle suspension to obtain the dry weight.
-
Dissolve a known mass of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.
-
Quantify the drug concentration using a pre-validated HPLC method or a UV-Vis calibration curve.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Table 1: Expected Physicochemical Properties of PLGA-NIMA-DOX Nanoparticles
| Parameter | Target Range | Technique | Rationale |
| Hydrodynamic Diameter | 100 - 200 nm | DLS | Optimal for avoiding rapid renal clearance and for passive tumor targeting via the EPR effect. |
| Polydispersity Index (PDI) | < 0.2 | DLS | Indicates a narrow, uniform size distribution, crucial for reproducible performance. |
| Zeta Potential | -15 to -30 mV | DLS | A negative charge prevents aggregation and reduces non-specific protein binding. |
| Drug Loading | 2 - 10% (w/w) | HPLC / UV-Vis | Represents the weight percentage of the active drug in the final nanoparticle formulation. |
| Encapsulation Efficiency | > 70% | HPLC / UV-Vis | High efficiency indicates a successful and cost-effective formulation process. |
Protocol: In Vitro pH-Sensitive Drug Release Study
This protocol is designed to validate the pH-sensitive nature of the NIMA linker by comparing the drug release profile in conditions mimicking physiological pH and the acidic endosomal pH. [10][11][12]
Materials & Reagents
-
Purified PLGA-NIMA-DOX nanoparticle suspension
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
-
Dialysis tubing (e.g., MWCO 10 kDa)
-
Shaking incubator set to 37°C
-
HPLC or fluorescence plate reader for drug quantification
Step-by-Step Release Protocol
-
Sample Preparation: Pipette 1 mL of the nanoparticle suspension into a pre-soaked dialysis bag. Securely clip both ends.
-
Release Setup: Prepare two sets of release media. For each sample, place one dialysis bag into a beaker containing 50 mL of PBS (pH 7.4) and another into a beaker containing 50 mL of Acetate Buffer (pH 5.0).
-
Incubation: Place all beakers into a shaking incubator set at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker. Causality: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer. This is essential to maintain "sink conditions," ensuring that the concentration of released drug in the medium does not become high enough to inhibit further release, thus accurately reflecting the release kinetics.
-
Quantification: Quantify the concentration of DOX in the collected samples using a validated method (e.g., fluorescence spectroscopy at Ex/Em 485/590 nm or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the results against time. A significantly faster and higher cumulative release at pH 5.0 compared to pH 7.4 validates the pH-sensitive functionality of the NIMA linker.
References
-
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate.[Link]
-
Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. National Institutes of Health (NIH).[Link]
-
Preparation process of N-substituted maleimides. European Publication Server.[Link]
-
pH-sensitive hydrolysis of maleic acid amide derivatives. ResearchGate.[Link]
- Preparation process of N-substituted maleimides - Google Patents.
-
Facile preparation of poly(N-isopropylacrylamide)/graphene oxide nanocomposites for chemo-photothermal therapy. National Institutes of Health (NIH).[Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online.[Link]
- Manufacturing method of N-substituted maleimide - Google Patents.
-
The Hitchhiker's Guide to Human Therapeutic Nanoparticle Development. National Institutes of Health (NIH).[Link]
-
Characterization of Drug-Loaded Nanoparticles. ResearchGate.[Link]
-
Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository.[Link]
-
In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Hindawi.[Link]
-
“Characterization of Nanoparticles Intended for Drug Delivery”. National Institutes of Health (NIH).[Link]
-
New 4-maleamic acid and 4-maleamide peptidyl chalcones as potential multitarget drugs for human prostate cancer. PubMed.[Link]
- Process for the preparation of N-substituted maleimides.
-
Hydrolysis of some N-alkylmaleimides. Royal Society of Chemistry.[Link]
-
Nanoparticles for Drug Delivery. SpringerLink.[Link]
-
Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. National Institutes of Health (NIH).[Link]
-
Comparison of pH-sensitive degradability of maleic acid amide derivatives. PubMed.[Link]
-
Kinetics and mechanism of the alkaline hydrolysis of maleimide. PubMed.[Link]
-
Comparison of pH-sensitive degradability of maleic acid amide derivatives. ResearchGate.[Link]
-
Characterisation of polymeric nanoparticles for drug delivery. Royal Society of Chemistry.[Link]
-
Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. ResearchGate.[Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal.[Link]
-
Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Publications.[Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.[Link]
-
Advancing LNP Characterization for Drug Delivery. YouTube.[Link]
-
Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. ACS Publications.[Link]
-
Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Taylor & Francis Online.[Link]
Sources
- 1. Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of pH-sensitive degradability of maleic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
N-isopropyl-maleamic Acid: A Functional Crosslinking Agent for Advanced Biomaterials
Introduction: Unveiling the Potential of a Dual-Responsive Crosslinker
In the dynamic field of biomaterials and drug delivery, the pursuit of intelligent polymers that respond to specific physiological cues is paramount. N-isopropyl-maleamic acid emerges as a compelling functional monomer and crosslinking agent, uniquely positioned to impart both thermal and pH sensitivity to hydrogels and other polymeric systems. Its structure, combining a thermoresponsive N-isopropylamide group with a pH-sensitive carboxylic acid and a reactive maleamic acid moiety, offers a versatile platform for the design of sophisticated drug delivery vehicles, tissue engineering scaffolds, and bioconjugates.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights, detailed application notes, and validated protocols for the synthesis and utilization of N-isopropyl-maleamic acid. By understanding the causality behind experimental choices, users of this guide will be equipped to harness the full potential of this innovative crosslinking agent in their research and development endeavors.
Core Principles: The Chemistry of Dual-Responsiveness
N-isopropyl-maleamic acid's functionality stems from its distinct chemical motifs:
-
N-isopropyl Group: This moiety is the cornerstone of thermo-responsiveness, particularly when incorporated into polymers like poly(N-isopropylacrylamide) (PNIPAAm). Below its lower critical solution temperature (LCST), the polymer is hydrophilic and exists in a swollen state. Above the LCST, it undergoes a conformational change, becoming hydrophobic and expelling water, leading to a collapsed state.[1][2]
-
Carboxylic Acid Group: The carboxylic acid provides pH-sensitivity. At low pH, the carboxyl groups are protonated and less ionized, leading to a more collapsed polymer network. As the pH increases above the pKa of the carboxylic acid, the groups deprotonate, increasing electrostatic repulsion and leading to swelling of the hydrogel.[3][4]
-
Maleamic Acid Moiety: This functional group contains a reactive double bond that can participate in polymerization reactions, allowing for its incorporation into polymer backbones. Furthermore, the amide and carboxylic acid groups can engage in hydrogen bonding, contributing to the overall network structure and stability.
The strategic incorporation of N-isopropyl-maleamic acid into a polymer network, therefore, allows for the creation of "smart" hydrogels that can be triggered by changes in both temperature and pH, mimicking the dynamic environments found within the human body.
Synthesis of N-isopropyl-maleamic acid: A Detailed Protocol
The synthesis of N-isopropyl-maleamic acid is a straightforward nucleophilic ring-opening reaction of maleic anhydride with isopropylamine. This procedure is adapted from established methods for the synthesis of N-substituted maleamic acids.[5][6]
Reaction Scheme
Caption: Synthesis of N-isopropyl-maleamic acid.
Materials and Equipment
| Material/Equipment | Specifications |
| Maleic Anhydride | Reagent grade, ≥99% |
| Isopropylamine | Reagent grade, ≥99% |
| Anhydrous Diethyl Ether | Reagent grade |
| Round-bottom flask | 250 mL, three-necked |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 100 mL |
| Ice bath | |
| Buchner funnel and filter paper | |
| Vacuum flask | |
| Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Isopropylamine: Slowly add a solution of 5.9 g (0.1 mol) of isopropylamine in 50 mL of anhydrous diethyl ether to the maleic anhydride solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. A white precipitate of N-isopropyl-maleamic acid will form.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two 50 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at room temperature to a constant weight.
-
Characterization: The final product should be a white crystalline solid. Characterization can be performed using standard analytical techniques.
Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, COOH), 8.5 (d, 1H, NH), 6.3 (d, 1H, CH=), 6.1 (d, 1H, =CH), 4.0 (m, 1H, CH(CH₃)₂), 1.1 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.1 (C=O, acid), 165.5 (C=O, amide), 133.2 (CH=), 130.5 (=CH), 41.2 (CH), 22.3 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 3280 (N-H stretch), 1700 (C=O stretch, acid), 1640 (C=O stretch, amide I), 1550 (N-H bend, amide II) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₇H₁₀NO₃: 156.07; found: 156.1 |
Application Notes: Crosslinking of Thermo- and pH-Responsive Hydrogels
N-isopropyl-maleamic acid can be copolymerized with monomers such as N-isopropylacrylamide (NIPAAm) to create hydrogels with tunable thermo- and pH-responsive properties. The carboxylic acid group of N-isopropyl-maleamic acid allows for pH-dependent swelling, while the N-isopropyl group contributes to the overall thermo-responsiveness of the polymer network.
Protocol: Synthesis of a Poly(NIPAAm-co-N-isopropyl-maleamic acid) Hydrogel
This protocol describes the free radical polymerization of NIPAAm with N-isopropyl-maleamic acid as a functional comonomer and crosslinker.
Caption: Hydrogel synthesis workflow.
Materials and Equipment
| Material/Equipment | Specifications |
| N-isopropylacrylamide (NIPAAm) | Reagent grade, ≥99% |
| N-isopropyl-maleamic acid | Synthesized as per above protocol |
| N,N'-methylenebis(acrylamide) (MBA) | Reagent grade, ≥99% |
| Ammonium persulfate (APS) | Reagent grade, ≥98% |
| N,N,N',N'-tetramethylethylenediamine (TEMED) | Reagent grade, ≥99% |
| Deionized water | |
| Vials | 20 mL |
| Nitrogen source |
Step-by-Step Protocol
-
Prepare Monomer Solution: In a 20 mL vial, dissolve 1.13 g (10 mmol) of NIPAAm, 0.157 g (1 mmol) of N-isopropyl-maleamic acid, and 0.031 g (0.2 mmol) of MBA in 10 mL of deionized water.
-
Deoxygenate: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator Addition: Add 50 µL of a freshly prepared 10% (w/v) aqueous solution of APS, followed by 20 µL of TEMED to initiate the polymerization.
-
Polymerization: Gently swirl the vial to mix the initiators and allow the polymerization to proceed at room temperature for 24 hours. A transparent hydrogel should form.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 3-5 days, changing the water daily, to remove any unreacted monomers and initiators.
-
Drying (Optional): The hydrogel can be dried to a constant weight in a vacuum oven at 40 °C to determine the gel fraction or for further characterization.
Characterization of Hydrogel Properties
Swelling Behavior:
The swelling ratio (SR) of the hydrogel can be determined at different pH values and temperatures.
-
Protocol:
-
Immerse pre-weighed dried hydrogel samples in buffer solutions of varying pH (e.g., pH 2, 5, 7.4, and 9) at a constant temperature (e.g., 25 °C).
-
Allow the hydrogels to reach equilibrium swelling (typically 24-48 hours).
-
Remove the swollen hydrogels, gently blot the surface to remove excess water, and weigh them.
-
The swelling ratio is calculated as: SR = (W_s - W_d) / W_d where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.
-
-
Expected Results: The swelling ratio is expected to be low at acidic pH and increase significantly as the pH rises above the pKa of the carboxylic acid groups.
Thermo-Responsiveness (LCST Determination):
The lower critical solution temperature (LCST) can be determined by observing the change in the hydrogel's swelling ratio or by monitoring the transmittance of a dilute polymer solution as a function of temperature.
-
Protocol (Swelling Method):
-
Equilibrate pre-weighed dried hydrogel samples in a buffer solution (e.g., PBS, pH 7.4) at various temperatures ranging from 25 °C to 45 °C.
-
Calculate the swelling ratio at each temperature as described above.
-
Plot the swelling ratio as a function of temperature. The LCST is the temperature at which a sharp decrease in the swelling ratio is observed.
-
-
Expected Results: The incorporation of the hydrophilic N-isopropyl-maleamic acid is expected to increase the LCST of the PNIPAAm-based hydrogel compared to a hydrogel without it.[3][7] The LCST will also be influenced by the pH of the surrounding medium.
| Co-monomer Content | Expected LCST (°C) at pH 7.4 |
| 0 mol% N-isopropyl-maleamic acid | ~32 °C |
| 5 mol% N-isopropyl-maleamic acid | ~35-37 °C |
| 10 mol% N-isopropyl-maleamic acid | ~38-40 °C |
Applications in Drug Delivery and Bioconjugation
The dual-responsive nature of hydrogels crosslinked with N-isopropyl-maleamic acid makes them excellent candidates for controlled drug delivery systems. For instance, a drug can be loaded into the hydrogel at a temperature below the LCST when the hydrogel is in its swollen state. Upon administration and exposure to physiological temperature (37 °C, which is above the LCST of many PNIPAAm-based systems), the hydrogel will collapse, leading to a sustained release of the encapsulated drug.[8][9] The pH-sensitivity can be exploited for targeted drug release in specific acidic microenvironments, such as tumor tissues or intracellular compartments.
While maleimides are more commonly used for bioconjugation due to their high reactivity with thiols, the carboxylic acid group of N-isopropyl-maleamic acid can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups on proteins or other biomolecules.[10] This allows for the covalent attachment of the dual-responsive polymer to a biological entity, creating a bioconjugate with "smart" properties.
Conclusion: A Versatile Tool for Advanced Biomaterials
N-isopropyl-maleamic acid stands out as a functional crosslinking agent that offers a straightforward approach to engineering dual thermo- and pH-responsive biomaterials. The protocols and application notes provided in this guide serve as a robust starting point for researchers to explore the potential of this versatile molecule in a wide range of applications, from targeted drug delivery to the development of intelligent scaffolds for tissue engineering. The inherent tunability of the system, by varying the concentration of N-isopropyl-maleamic acid, allows for precise control over the material's properties, paving the way for the next generation of smart biomaterials.
References
- Chen, G., & Hoffman, A. S. (1995). Graft copolymers that exhibit temperature-induced phase transitions over a designated temperature range.
- Organic Syntheses, Coll. Vol. 5, p.977 (1973); Vol. 41, p.93 (1961).
- Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in polymer science, 17(2), 163-249.
- Walker, G. F. (1950). A new synthesis of maleamic acids. Journal of the American Chemical Society, 72(9), 4303–4303.
- Feil, H., Bae, Y. H., Feijen, J., & Kim, S. W. (1993). Effect of comonomer hydrophilicity and ionization on the lower critical solution temperature of N-isopropylacrylamide copolymers. Macromolecules, 26(10), 2496-2500.
- Brazel, C. S., & Peppas, N. A. (1999). Dimensionless analysis of swelling of pH-sensitive hydrogels. AIChE Journal, 45(7), 1564-1572.
-
Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC. (2022). Retrieved from [Link]
-
Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications - PMC. (2023). Retrieved from [Link]
-
Drug Delivery from Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/Chitosan Core/Shell Nanohydrogels - PMC. (2014). Retrieved from [Link]
-
Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC. (2020). Retrieved from [Link]
-
Synthesis and characterization of poly ( N-isopropylacrylamide / maleic acid ) copolymeric hydrogels - Semantic Scholar. (2003). Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly-(-N-/0ff72e5a6a62319f39580456209e25d207c44e99]([Link]
-
Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties | ChemRxiv | Cambridge Open Engage. (2021). Retrieved from [Link]
-
Tuning of Lower Critical Solution Temperature (LCST) of Poly(N-Isopropylacrylamide-co-Acrylic acid) Hydrogels | Request PDF. (2013). Retrieved from [Link]
-
The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed. (1997). Retrieved from [Link]
-
Preparation of poly(N-isopropylacrylamide/itaconic acid) copolymeric hydrogels and their drug release behavior - PubMed. (2002). Retrieved from [Link]
-
Synthesis and characterization of pH- and thermoresponsive Poly(N-isopropylacrylamide-co-itaconic acid) hydrogels crosslinked with N-maleyl chitosan - ResearchGate. (2011). Retrieved from [Link]
-
Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC. (2024). Retrieved from [Link]
-
Synthesis and characterization of pH sensitive hydrogel nanoparticles based on poly(N-isopropyl acrylamide-co-methacrylic acid) - PubMed. (2020). Retrieved from [Link]
-
Synthesis and Application of Poly(N-isopropylacrylamide-co-methacrylic Acid) Hydrogels as Sorbent Materials for Wastewater Treatment - MDPI. (2022). Retrieved from [Link]
-
Mechanical properties of poly(N-isopropylacrylamide-Co-itaconic acid) hydrogels | Request PDF. (2002). Retrieved from [Link]
-
PRINT: A Protein Bioconjugation Method with Exquisite N-terminal Specificity - PMC. (2015). Retrieved from [Link]
-
Thermo-Responsive Poly(N-Isopropylacrylamide) and its Critical Solution Temperature Type Behavior in Presence of Hydrophilic Ionic Liquids - UMass ScholarWorks. (2015). Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Biocompatible Polymers Using N-isopropyl-maleamic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biocompatibility assessment of novel polymers based on N-isopropyl-maleamic acid (NIMA). NIMA is a promising monomer for creating "smart" polymers that exhibit dual-responsiveness to both temperature and pH. This characteristic makes them highly suitable for advanced biomedical applications, including controlled drug delivery and tissue engineering. This guide offers field-proven, step-by-step protocols, explains the scientific rationale behind experimental choices, and provides methods for validating the material's performance and safety profile.
Introduction: The Need for "Smart" Biocompatible Polymers
The field of biomedical materials is continuously advancing toward "smart" systems capable of responding to specific physiological cues.[1] Thermoresponsive polymers, in particular, have garnered significant attention for their ability to undergo reversible phase transitions in response to temperature changes.[2][3][4] Poly(N-isopropylacrylamide) (PNIPAM) is the most widely studied of these polymers, known for its distinct Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions.[1][5] Below this temperature, PNIPAM is soluble, but above it, the polymer chains collapse and precipitate—a property extensively explored for on-demand drug delivery and cell sheet engineering.[6][7]
This guide focuses on N-isopropyl-maleamic acid (NIMA), a monomer that combines the thermoresponsive N-isopropylamide group of NIPAAm with a pH-sensitive carboxylic acid moiety. This unique structure allows for the synthesis of polymers that are not only responsive to temperature but also to changes in pH, offering a dual-trigger mechanism that is highly desirable for targeted therapies. For instance, such polymers can be designed to remain stable in the bloodstream (pH ~7.4) but release their therapeutic payload in the acidic microenvironment of a tumor.
This application note provides a complete workflow, from the fundamental synthesis and characterization to the critical evaluation of biocompatibility and functional application in drug delivery.
Section 1: Synthesis of Poly(N-isopropyl-maleamic acid) [PNIMA]
Principle of Synthesis: Free-Radical Polymerization
Free-radical polymerization is a robust and widely used method for synthesizing vinyl polymers. The process is initiated by a molecule that generates free radicals, which then attack the double bond of the NIMA monomer. This initiates a chain reaction, rapidly forming long polymer chains. For precise control over molecular weight and to achieve a narrow molecular weight distribution (low dispersity), advanced techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are recommended.[8][9][10][11] However, for initial screening and material generation, conventional free-radical polymerization is highly effective and accessible.
Protocol 1.1: Synthesis of PNIMA via Free-Radical Polymerization
Materials:
-
N-isopropyl-maleamic acid (NIMA) monomer
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Methanol
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Schlenk flask and manifold
Equipment:
-
Magnetic stirrer with heating plate
-
Oil bath
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Monomer Dissolution: In a Schlenk flask, dissolve 5.0 g of NIMA monomer in 50 mL of anhydrous 1,4-dioxane.
-
Initiator Addition: Add 50 mg of AIBN to the solution.
-
Oxygen Removal (Critical Step): Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization reaction. Alternatively, purge the solution with high-purity nitrogen gas for 30-45 minutes while stirring.
-
Rationale: Oxygen is a radical scavenger. Its presence will lead to premature termination of growing polymer chains, resulting in low molecular weight polymer or failure of the reaction.
-
-
Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed under a nitrogen atmosphere with constant stirring for 24 hours.
-
Reaction Quenching: After 24 hours, cool the reaction by immersing the flask in an ice bath and expose the solution to air to quench the polymerization.
-
Precipitation and Initial Purification: Concentrate the solution to about 15 mL using a rotary evaporator. Slowly pour the concentrated, viscous solution into 500 mL of cold diethyl ether with vigorous stirring to precipitate the polymer.
-
Collection: Decant the diethyl ether and collect the white polymer precipitate. Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether. Repeat this step twice to remove most of the unreacted monomer and initiator.
-
Final Purification (Dialysis): Dissolve the collected polymer in 50 mL of DI water. Transfer the solution into a dialysis tube (MWCO 3.5 kDa).
-
Dialyze against DI water for 3-4 days, changing the water twice daily to ensure the complete removal of low-molecular-weight impurities and residual solvent.
-
Lyophilization: Freeze the purified polymer solution and lyophilize for 48 hours to obtain a dry, fluffy white solid. Store the final product in a desiccator.
Section 2: Physicochemical Characterization of PNIMA
Characterization is essential to confirm the chemical structure, determine molecular weight, and evaluate the stimuli-responsive properties of the synthesized polymer.
Protocol 2.1: Structural Verification
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the presence of key functional groups. A sample spectrum should show characteristic peaks for N-H stretching (amide), C=O stretching (amide I and carboxylic acid), and C-H stretching (isopropyl group).[12][13]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Verify the polymer structure and confirm the absence of monomer. The spectrum, typically run in D₂O or DMSO-d₆, will show broad peaks corresponding to the polymer backbone and side-chain protons.[10][14]
Protocol 2.2: Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the standard method for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13][15] A low PDI (ideally < 1.5) indicates a more uniform polymer chain length distribution.
Protocol 2.3: Determination of Thermoresponsive Behavior (LCST)
The LCST is determined by identifying the cloud point, the temperature at which the polymer solution becomes turbid upon heating.
-
UV-Vis Spectroscopy: Prepare a dilute aqueous solution of PNIMA (e.g., 1 mg/mL in PBS pH 7.4). Place the solution in a cuvette inside a temperature-controlled UV-Vis spectrophotometer. Monitor the transmittance (or absorbance) at a fixed wavelength (e.g., 500 nm) while increasing the temperature in increments (e.g., 1°C/min). The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[8]
Table 1: Expected Physicochemical Properties of PNIMA
| Parameter | Technique | Expected Result / Observation |
| Structure | FTIR | Peaks for N-H (~3300 cm⁻¹), C=O (~1700 & ~1640 cm⁻¹), C-H (~2970 cm⁻¹) |
| Structure | ¹H NMR | Broad peaks corresponding to polymer backbone, isopropyl, and amide protons |
| Molecular Weight | GPC/SEC | Mn: 10,000 - 50,000 g/mol ; PDI: 1.5 - 2.5 (for free radical) |
| LCST | UV-Vis | 32 - 45°C (dependent on pH and molecular weight) |
Section 3: In Vitro Biocompatibility Assessment
Biocompatibility testing is a mandatory step to ensure a material is not toxic to cells before it can be considered for biomedical applications.[16][17] The ISO 10993 series of standards provides the framework for this evaluation.[18] An initial in vitro cytotoxicity screening is the first and most critical assessment.
Protocol 3.1: Quantitative Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric test that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[11][16]
Materials:
-
Synthesized PNIMA
-
Fibroblast cell line (e.g., NIH3T3 or MRC5)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
Positive Control: 10% DMSO or 1% Triton X-100
-
Negative Control: High-density polyethylene (HDPE) extract or fresh medium
-
Sterile 96-well cell culture plates
Procedure:
-
Prepare Polymer Extracts: Prepare extracts of PNIMA according to ISO 10993-12. A common method is to incubate the sterilized polymer (e.g., 0.2 g/mL) in serum-free cell culture medium at 37°C for 24 hours. After incubation, collect the medium, filter-sterilize it (0.22 µm filter), and supplement it with serum. This is your 100% extract. Prepare serial dilutions (e.g., 50%, 25%, 12.5%).
-
Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, carefully aspirate the medium. Add 100 µL of the prepared PNIMA extracts (100%, 50%, 25%, etc.), positive control, and negative control to the respective wells (perform in triplicate).
-
Incubation: Incubate the plate for another 24 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Scientist's Note: The incubation time with MTT is critical and cell-line dependent. Check for crystal formation under a microscope periodically.
-
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_negative_control) * 100
-
Interpretation: According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is greater than 70%.
-
Section 4: Application in Controlled Drug Delivery
The dual-responsive nature of PNIMA makes it an excellent candidate for triggered drug delivery. Below its LCST and at neutral pH, the polymer is hydrated and swollen, allowing it to encapsulate drug molecules. When the temperature rises above the LCST or the pH drops, the polymer network collapses, expelling water and the entrapped drug.
Protocol 4.1: Loading a Model Drug (Doxorubicin)
Procedure:
-
Dissolve 100 mg of PNIMA in 10 mL of DI water at 4°C (below LCST).
-
Add 10 mg of Doxorubicin (DOX) to the polymer solution. Stir at 4°C for 24 hours to allow for passive loading into the swollen polymer network.
-
Dialyze the solution against DI water at 4°C for 6 hours (MWCO 3.5 kDa) to remove any unloaded DOX.
-
Lyophilize the product to obtain DOX-loaded PNIMA.
-
Determine Loading Efficiency: Dissolve a known weight of DOX-PNIMA in water. Measure the DOX concentration using a UV-Vis spectrophotometer (absorbance at ~480 nm) against a standard curve. Loading Efficiency (%) = (Mass of loaded drug / Initial mass of drug) * 100
Protocol 4.2: In Vitro Temperature-Triggered Drug Release
Procedure:
-
Prepare two release media: PBS (pH 7.4) pre-warmed to 37°C (control, below a potential LCST of ~40°C) and 42°C (above LCST).
-
Place 10 mg of DOX-PNIMA in two separate dialysis bags (MWCO 10 kDa).
-
Immerse each bag into 50 mL of the respective release media, maintaining the temperature with constant, gentle stirring.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Measure the concentration of DOX in the collected samples using UV-Vis spectroscopy.
-
Plot the cumulative percentage of drug released versus time for both temperatures.
Table 2: Expected Drug Delivery Performance
| Parameter | Method | Expected Outcome |
| Drug Loading | UV-Vis | Loading Efficiency: 5-15% (highly dependent on drug-polymer interaction) |
| Drug Release | Dialysis & UV-Vis | Significantly faster and higher cumulative release at 42°C compared to 37°C |
Conclusion
Polymers derived from N-isopropyl-maleamic acid represent a versatile and promising platform for the development of advanced, biocompatible materials. Their dual sensitivity to temperature and pH provides a sophisticated mechanism for controlling their interaction with biological systems. The protocols detailed in this guide provide a robust framework for the synthesis, comprehensive characterization, and preclinical evaluation of these smart polymers. By following these validated methodologies, researchers can effectively explore the potential of PNIMA-based systems for cutting-edge applications in targeted drug delivery, regenerative medicine, and beyond.
References
- HEMIJSKA INDUSTRIJA (Chemical Industry) - ACHE Publishing. (2020). Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers.
- Mody, H. (2018). Poly(N-isopropylacrylamide) based polymer nanogels for drug delivery applications.
- PubMed. Synthesis of biocompatible polymeric hydrogels with tunable adhesion to both hydrophobic and hydrophilic surfaces.
- ResearchGate. Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties.
- AIR Unimi. (2022).
- Wikipedia. Poly(N-isopropylacrylamide).
- ResearchGate. Biocompatible Thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide - Based Random Copolymer : Synthesis and Studies of Its Composition Dependent Properties and Anticancer Drug Delivery Efficiency.
- Cambridge Open Engage. (2021). Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties.
- PREPARATION OF N-ISOPROPYLACRYLAMIDE BASED THERMALLY RESPONSIVE BLOCK COPOLYMERS FOR CHEMICAL SWITCHING DEVICE.
- Digital Repository. (2024). SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED MALEISOIMIDES HOMOPOLYMERS AND COPOLYMERS WITH SOME VINYLIC MONOMERS.
- NIH. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits.
- University of Minnesota Twin Cities. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management.
- NIH. (2025). Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-assembled Lipid Nanodiscs and Environments for Membrane Proteins.
- NIH. Poly(N-isopropylacrylamide)
- ResearchGate. (2025).
- NIH. Synthesis and Phase Behavior of Poly(N-isopropylacrylamide)-b-Poly(L-Lysine Hydrochloride ....
- PubMed. Polymer-based thermoresponsive hydrogels for controlled drug delivery.
- PubMed. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide)
-
IRIS . (2022). Polymer-based thermoresponsive hydrogels for controlled drug delivery.
- ResearchGate. (2022).
- MDPI.
- MDPI. (2024). Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer.
- NIH. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems.
- Sigma-Aldrich. Polymer Drug Delivery Techniques.
- NIH. (2022). Poly(N-isopropylacrylamide)
- NIH. (2023).
Sources
- 1. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]
- 6. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-assembled Lipid Nanodiscs and Environments for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Phase Behavior of Poly(N-isopropylacrylamide)-b-Poly(L-Lysine Hydrochloride) and Poly(N-Isopropylacrylamide-co-Acrylamide)-b-Poly(L-Lysine Hydrochloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers | HEMIJSKA INDUSTRIJA (Chemical Industry) [ache-pub.org.rs]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer | MDPI [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocompatibility Testing for Implants: A Novel Tool for Selection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. saliterman.umn.edu [saliterman.umn.edu]
Application Notes and Protocols for N-isopropyl-maleamic acid in Stimuli-Responsive Materials
Foreword for the Modern Researcher
In the dynamic field of stimuli-responsive materials, the pursuit of novel monomers that impart predictable and tunable environmental sensitivity is paramount. N-isopropyl-maleamic acid (NIPMA) emerges as a compelling candidate, offering a unique combination of pH and thermo-responsive properties rooted in its elegant molecular design. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive technical overview, from fundamental principles to practical application. Herein, we eschew rigid templates in favor of a narrative that follows the scientific journey: from the synthesis of the monomer to its polymerization and the characterization of the resulting intelligent materials. Our focus is on the "why" behind the "how," ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
The Molecular Logic of N-isopropyl-maleamic acid: A Dual-Stimuli Actuator
N-isopropyl-maleamic acid is an unsaturated carboxylic acid amide. Its utility in stimuli-responsive materials stems from two key structural features: the isopropyl amide group, analogous to that in the well-studied poly(N-isopropylacrylamide) (PNIPAM), and the maleamic acid moiety, which undergoes a reversible, pH-triggered cis-trans isomerization.
-
Thermo-Responsiveness: The N-isopropyl group imparts a Lower Critical Solution Temperature (LCST) behavior. Below the LCST, the polymer is hydrophilic and soluble in aqueous solutions due to hydrogen bonding between the amide groups and water. Above the LCST, hydrophobic interactions of the isopropyl groups dominate, leading to a conformational change, water expulsion, and phase separation.[1]
-
pH-Responsiveness: The carboxylic acid group provides pH sensitivity. At low pH (below its pKa), the carboxyl group is protonated (-COOH), rendering the polymer less soluble in water. At high pH (above its pKa), the carboxyl group is deprotonated (-COO-), leading to electrostatic repulsion along the polymer chain and enhanced hydrophilicity.[2]
The synergy of these two functionalities allows for the creation of materials with tunable and sharp phase transitions, making NIPMA an attractive monomer for applications such as drug delivery, smart hydrogels, and biosensors.[3][4]
The Crucial Role of cis-trans Isomerization
The defining feature of the maleamic acid group is its ability to isomerize from the cis (maleamic) to the trans (fumaramic) configuration. This isomerization is often catalyzed by changes in pH.[5] This molecular rearrangement has profound implications for the macroscopic properties of a polymer incorporating NIPMA. The cis isomer has a bent conformation, while the trans isomer is linear. This change in molecular geometry directly influences the polymer chain's overall conformation, affecting its hydrodynamic volume, solubility, and interaction with its environment.
Synthesis of N-isopropyl-maleamic acid Monomer
The synthesis of N-isopropyl-maleamic acid is a straightforward and high-yield reaction involving the aminolysis of maleic anhydride with isopropylamine.[6]
Protocol 2.1: Synthesis of N-isopropyl-maleamic acid
Materials:
-
Maleic anhydride (99%)
-
Isopropylamine (99%)
-
Acetic Acid (Glacial)
-
Ethyl acetate (ACS grade)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add 7.2 g (0.122 mol) of isopropylamine dropwise to the cooled solution. Caution: The reaction is exothermic. Maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 17 hours.[6]
-
A white precipitate of N-isopropyl-maleamic acid will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethyl acetate (2 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
Expected Yield: >90%
Characterization: The product can be characterized by ¹H NMR and FTIR spectroscopy to confirm its structure.
| Parameter | Expected Value |
| Physical Appearance | White crystalline solid |
| Melting Point | ~115-118 °C |
| Yield | >90% |
Polymerization of N-isopropyl-maleamic acid
N-isopropyl-maleamic acid can be polymerized via free-radical polymerization to form a homopolymer or copolymerized with other vinyl monomers to tailor the properties of the resulting material.[7] A common initiator for such polymerizations is azobisisobutyronitrile (AIBN).[8]
Protocol 3.1: Free-Radical Homopolymerization of N-isopropyl-maleamic acid
Materials:
-
N-isopropyl-maleamic acid (synthesized in Protocol 2.1)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, dissolve 1.0 g of N-isopropyl-maleamic acid and 0.01 g of AIBN in 10 mL of anhydrous DMF.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[9]
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.[9]
-
Terminate the reaction by placing the flask in liquid nitrogen.
-
Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold diethyl ether with vigorous stirring.
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of DMF and re-precipitate in cold diethyl ether to purify.
-
Dry the resulting poly(N-isopropyl-maleamic acid) under vacuum to a constant weight.
Protocol 3.2: Copolymerization with N-isopropylacrylamide (NIPAM)
To create materials with more pronounced thermo-responsive properties, N-isopropyl-maleamic acid can be copolymerized with N-isopropylacrylamide.[10]
Materials:
-
N-isopropyl-maleamic acid
-
N-isopropylacrylamide (NIPAM)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of N-isopropyl-maleamic acid and NIPAM (e.g., 1:9 for 10 mol% NIPMA) and AIBN (1 mol% of total monomers) in anhydrous 1,4-dioxane.
-
Follow steps 2-9 from Protocol 3.1 for polymerization and purification.
Characterization of Stimuli-Responsive Behavior
The defining characteristic of materials containing N-isopropyl-maleamic acid is their response to changes in pH and temperature. The following protocols outline key methods for quantifying this behavior.
Protocol 4.1: Determination of pH- and Thermo-Responsiveness by UV-Vis Spectroscopy
The phase transition of the polymer in solution can be monitored by measuring the turbidity, which corresponds to the absorbance of the solution.
Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
Procedure:
-
Prepare a dilute aqueous solution of the polymer (e.g., 0.1 mg/mL).
-
Adjust the pH of the solution to a desired value using dilute HCl or NaOH.
-
Place the solution in the cuvette and monitor the absorbance at a fixed wavelength (e.g., 500 nm) as the temperature is increased in controlled increments (e.g., 1°C/min).
-
The Lower Critical Solution Temperature (LCST) is typically defined as the temperature at which the transmittance drops to 50%.
-
Repeat the measurement at different pH values to determine the pH-dependence of the LCST.
Protocol 4.2: Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a powerful technique to measure changes in the hydrodynamic radius of polymer nanoparticles or aggregates in response to stimuli.[11]
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a temperature-controlled sample holder
-
pH meter
Procedure:
-
Prepare a dilute polymer solution or nanoparticle suspension in a suitable buffer.
-
Filter the sample through a 0.45 µm filter to remove dust.
-
Measure the particle size at a constant temperature while varying the pH of the solution.
-
Alternatively, measure the particle size at a constant pH while varying the temperature.
-
The data will reveal the swelling or shrinking of the polymer chains or nanoparticles in response to the stimuli.[12]
Protocol 4.3: Swelling Ratio of Hydrogels
For crosslinked hydrogels, the stimuli-responsive behavior is characterized by changes in the swelling ratio.[13][14]
Equipment:
-
Analytical balance
-
Oven
Procedure:
-
Prepare hydrogel discs of a known dry weight (Wd).
-
Immerse the discs in buffer solutions of different pH values or at different temperatures.
-
Allow the hydrogels to reach equilibrium swelling (typically 24-48 hours).
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The equilibrium swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd[15]
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams are provided.
Caption: Experimental workflow from monomer synthesis to polymer characterization.
Caption: pH-induced isomerization and its effect on polymer conformation.
Concluding Remarks for the Innovator
N-isopropyl-maleamic acid stands as a versatile monomer for the development of advanced stimuli-responsive materials. Its dual sensitivity to both pH and temperature, coupled with a straightforward synthesis, makes it an accessible yet powerful tool for material scientists and drug development professionals. The protocols and principles outlined in this guide provide a robust foundation for exploring the potential of NIPMA-based polymers. As with any scientific endeavor, the provided methodologies are a starting point. We encourage the thoughtful adaptation and optimization of these protocols to suit the unique challenges and goals of your research. The true potential of these intelligent materials will undoubtedly be unlocked through continued innovation and a deep understanding of the fundamental science that governs their behavior.
References
- Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. US5965746A.
-
Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. ResearchGate. Available at: [Link]
-
How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. YouTube. Available at: [Link]
-
Synthesis and characterization of pH sensitive hydrogel nanoparticles based on poly(N-isopropyl acrylamide-co-methacrylic acid). PubMed. Available at: [Link]
-
Poly(N-isopropylacrylamide) Based Polymer Nanogels for Drug Delivery Applications. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of pH and Thermo Dual-Responsive Hydrogels with a Semi-IPN Structure Based on N-Isopropylacrylamide and Itaconamic Acid. MDPI. Available at: [Link]
-
Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. NIH. Available at: [Link]
-
Synthesis of N-formylmaleamic acid and some related N-formylamides. ResearchGate. Available at: [Link]
-
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. NIH. Available at: [Link]
-
Maleic acid as an important monomer in synthesis of stimuli-responsive poly(acrylic acid-co-acrylamide-co-maleic acid) superabsorbent polymer. ResearchGate. Available at: [Link]
-
Poly-N-Isopropylacrylamide/acrylic Acid Copolymers for the Generation of Nanostructures at Mica Surfaces and as Hydrophobic Host Systems for the Porin MspA from Mycobacterium smegmatis. NIH. Available at: [Link]
-
Drug Delivery from Stimuli-Responsive Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide)/Chitosan Core/Shell Nanohydrogels. NIH. Available at: [Link]
-
Protocol Efficiently Measuring the Swelling Rate of Hydrogels. ResearchGate. Available at: [Link]
-
Poly(N-isopropylacrylamide) based polymer nanogels for drug delivery applications. IEEE Xplore. Available at: [Link]
-
A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates. ResearchGate. Available at: [Link]
-
Characterization of temperature and pH-responsive poly-N-isopropylacrylamide-co-polymer nanoparticles for the release of antimicrobials. SciSpace. Available at: [Link]
-
Dynamic light scattering measurements for size as a function of pH for... ResearchGate. Available at: [Link]
-
Protocol Measuring Sweling Ratio of Hydrogels. Scribd. Available at: [Link]
-
Kinetic Study on the Preparation of Fumaric Acid From Maleic Acid by Batch Noncatalytic Isomerization. PubMed. Available at: [Link]
-
The Advantages of Dynamic Light Scattering in Nanoparticle Research. AZoNano. Available at: [Link]
-
Swelling - Hydrogel Design. hydrogel.design. Available at: [Link]
-
Thermo- and pH-Responsive Behavior of Poly( N -isopropylacrylamide)-Block-Poly[(2-dimethylamino)ethyl Methacrylate]. ResearchGate. Available at: [Link]
-
A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates. UPCommons. Available at: [Link]
-
Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. Available at: [Link]
-
Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. MDPI. Available at: [Link]
-
Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). The Royal Society of Chemistry. Available at: [Link]
-
Microgels of N-Isopropylacrylamide Copolymerized with an Amphiphilic Acid for the Delivery of Doxorubicin. NIH. Available at: [Link]
-
PREPARATION OF N-ISOPROPYLACRYLAMIDE BASED THERMALLY RESPONSIVE BLOCK COPOLYMERS FOR CHEMICAL SWITCHING DEVICE. J-STAGE. Available at: [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. NIH. Available at: [Link]
-
Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Available at: [Link]
-
Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. UPCommons. Available at: [Link]
-
Swelling of Hydrogels. MIT. Available at: [Link]
-
Stimuli-responsive polymers and their applications. RSC Publishing. Available at: [Link]
-
Niosomal Drug Delivery Systems: Formulation, Preparation and Applications. IDOSI Publications. Available at: [Link]
-
Dynamic light scattering investigations of nanoparticle aggregation following a light-induced p H jump. AIP Publishing. Available at: [Link]
-
Protocol efficiently measuring the swelling rate of hydrogels. PubMed. Available at: [Link]
-
A pH‐Triggered Polymer Degradation or Drug Delivery System by Light‐Mediated Cis / Trans Isomerization of o ‐Hydroxy Cinnamates. ResearchGate. Available at: [Link]
-
A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. MDPI. Available at: [Link]
-
Alkene cis-trans Isomerism. YouTube. Available at: [Link]
-
Free-Radical Copolymerizations of N-Phenyl Maleimide. Scilit. Available at: [Link]
-
Copolymer vs interpenetrated polymer network microgels: The case of poly(N-isopropylacrylamide) and poly(acrylic acid). iris univpm. Available at: [Link]
-
(a) pH-sensitive hydrolysis of maleic acid amide derivatives. ResearchGate. Available at: [Link]
-
pH-Dependent cis --> trans isomerization rates for azobenzene dyes in aqueous solution. PubMed. Available at: [Link]
-
Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. MDPI. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and characterization of pH sensitive hydrogel nanoparticles based on poly(N-isopropyl acrylamide-co-methacrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microgels of N-Isopropylacrylamide Copolymerized with an Amphiphilic Acid for the Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. tokyo-metro-u.repo.nii.ac.jp [tokyo-metro-u.repo.nii.ac.jp]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Swelling - Hydrogel Design [hydrogeldesign.org]
Troubleshooting & Optimization
Technical Support Center: N-Isopropyl-maleamic Acid (NIPMA) Stability & Handling
Welcome to the NIPMA Technical Support Hub. From the Desk of Dr. Aris Thorne, Senior Application Scientist
You are likely here because you are observing inconsistent results with N-isopropyl-maleamic acid (NIPMA) . Perhaps your white crystalline solid has turned yellow, or your HPLC shows a "ghost" peak that grows over time.
NIPMA is a deceptively simple molecule. It sits at a high-energy intersection between three thermodynamic sinks: hydrolysis, cyclization, and polymerization. To use it successfully, you must stop treating it like a stable reagent and start treating it like a kinetically trapped intermediate .
This guide is not a list of rules; it is a system of logic to help you predict and prevent degradation.
Module 1: The Stability Spectrum (Mechanistic Logic)
To troubleshoot NIPMA, you must understand how it breaks. The molecule possesses a carboxylic acid group and an amide group in a cis configuration. This proximity is the root cause of its instability.
The "Intramolecular Sabotage" Effect
Unlike trans-isomers (fumaramic acids), NIPMA's cis-geometry allows the carboxylic acid proton to interact with the amide carbonyl. This creates an intramolecular catalytic cycle :
-
Acidic Conditions (or Heat): Promotes Cyclization . The carboxylic acid activates the amide, leading to the elimination of water and the formation of N-isopropylmaleimide .
-
Basic/Aqueous Conditions: Promotes Hydrolysis . Hydroxide ions attack the carbonyls, cleaving the amide bond to revert to Maleic Acid and Isopropylamine .
-
Radical Exposure (Light/O2): Promotes Polymerization . The double bond is electron-deficient and prone to radical attack.
Visualization: The Degradation Pathways
Figure 1: The thermodynamic sinks of NIPMA. Note that Acid and Heat drive the system toward the Maleimide, while Water and Base drive it toward Hydrolysis.
Caption: Kinetic pathways of NIPMA degradation. Acid/Heat favors cyclization (Red); Base/Water favors hydrolysis (Yellow).
Module 2: Storage & Handling (Prevention Protocols)[1][2][3][4]
Current Status: If your material is currently white and free-flowing, follow these steps to maintain purity.
FAQ: Storage Best Practices
Q: Can I store NIPMA at room temperature? A: No. While it may appear stable for days, slow intramolecular cyclization occurs at 20-25°C.
-
Protocol: Store at -20°C (ideal) or 4°C (acceptable for short term).
-
Why: Lowering temperature reduces the kinetic energy available for the proton transfer required for cyclization.
Q: My container was left open on the bench. Is it ruined? A: Likely compromised. NIPMA is hygroscopic. Absorbed water does two things:
-
It initiates hydrolysis (cleavage).
-
It plasticizes the crystal lattice, increasing molecular mobility and accelerating cyclization.
-
Action: Check melting point. If it deviates >2°C from the literature value (144-146°C), recrystallize immediately.
Q: What solvent should I use for stock solutions? A: This is critical.
-
AVOID: Alcohols (Methanol/Ethanol). Over time, the carboxylic acid will esterify, or the alcohol will act as a nucleophile opening the ring if maleimide forms.
-
AVOID: Water (unless immediate use). Hydrolysis is inevitable.
-
USE: Anhydrous DMSO or DMF for stock solutions. Store these frozen.
-
USE: Acetonitrile for analytical standards (run immediately).
Module 3: Troubleshooting Reaction Outcomes
Current Status: Something went wrong. Use this guide to diagnose the failure.
Scenario A: The "Yellowing" Effect
-
Observation: Your white powder or clear reaction mixture has turned yellow/orange.
-
Diagnosis: Cyclization & Oligomerization. N-isopropylmaleimide is often yellow in crude mixtures, or you have formed conjugated oligomers.
-
Cause: The reaction likely became too acidic or too hot.
-
Fix:
Scenario B: The "Disappearing" Yield
-
Observation: HPLC shows the starting material is gone, but the desired product isn't there. A very polar peak has appeared near the solvent front.
-
Diagnosis: Hydrolysis. You have converted your NIPMA back into Maleic Acid and Isopropylamine.
-
Cause: High pH (>9) or excess water in the presence of a base.
-
Fix:
-
Use anhydrous solvents.
-
If using a base (e.g., for coupling), use a non-nucleophilic base (e.g., DIPEA) and keep the temperature low (0°C).
-
Scenario C: Solubility Issues
-
Observation: The material won't dissolve in Chloroform/DCM anymore.
-
Diagnosis: Polymerization. You have formed Poly-NIPMA.
-
Cause: Old material, exposure to light, or lack of stabilizer.
-
Fix: Irreversible. Discard and synthesize fresh material.
Module 4: Analytical Validation (The "Truth" Data)
Do not rely on visual inspection. Use NMR or HPLC to validate the chemical state.
1H-NMR Diagnostics (DMSO-d6)
The key to identifying degradation is tracking the Amide Proton and the Vinyl Protons .
| Feature | N-Isopropyl-maleamic Acid (Intact) | N-Isopropylmaleimide (Degraded) | Maleic Acid (Hydrolyzed) |
| Amide NH | ~9.0 - 9.5 ppm (Broad Singlet) | ABSENT | ABSENT |
| Vinyl H | Two doublets (6.0 - 6.5 ppm) | Singlet (~7.0 ppm) | Singlet (~6.3 ppm) |
| Acid COOH | Broad singlet (>12 ppm) | ABSENT | Broad singlet (>12 ppm) |
| Isopropyl CH | Multiplet (~4.0 ppm) | Multiplet (~4.3 ppm) | Multiplet (Amine salt shift) |
-
Self-Validation: If the signal at ~9.0 ppm disappears, your amide bond is broken (Hydrolysis) or cyclized (Imide formation).
HPLC Profile (Reverse Phase C18)
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% to 95%.[5]
-
Elution Order (Polarity Logic):
-
Maleic Acid: Elutes first (Most Polar, near dead volume).
-
NIPMA: Elutes middle (Polar).
-
N-Isopropylmaleimide: Elutes last (Least Polar, hydrophobic ring).
-
Module 5: Purification Protocol (Rescue Operation)
If your NIPMA has degraded (contains <10% impurities), you can rescue it.
The "Cold Wash" Technique Since NIPMA is sparingly soluble in cold non-polar solvents, but impurities (Maleimide) are often more soluble:
-
Suspend the crude solid in cold Dichloromethane (DCM) or Diethyl Ether (0°C).
-
Stir vigorously for 10 minutes. NIPMA should remain solid; Maleimide (impurity) will dissolve.
-
Filter rapidly under vacuum.
-
Wash the cake with cold Hexane.
-
Dry under high vacuum in the dark.
The Recrystallization (High Purity)
-
Dissolve in minimal warm Acetone or Ethyl Acetate (<50°C).
-
Add Hexane dropwise until turbidity just appears.
-
Cool slowly to 4°C, then -20°C.
-
Collect crystals. Do not use water or alcohols.
References
-
Klotz, I. M., & Franzen, J. S. (1962). Hydrogen Bonds Between Model Peptide Groups in Solution. Journal of the American Chemical Society. Link(Foundational text on amide hydrogen bonding stability).
-
Khan, M. N. (1984).[6] Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences. Link(Establishes the hydrolysis kinetics of the cyclized byproduct).
-
Sigma-Aldrich. (2025). Safety Data Sheet: N-isopropylmaleimide/Maleamic Acid Derivatives. Link(General handling and safety data).
-
Wang, Q., et al. (2015). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate. Link(Directly addresses the pH-dependent stability profile of maleamic acids).
-
Skelly, J. F., et al. (1955).[5] Method of purifying sulfuric acid (Crystallization techniques).[5] Google Patents. Link(Reference for crystallization logic in acidic organic species).
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. opcw.org [opcw.org]
- 3. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. US2716592A - Method of purifying sulfuric acid - Google Patents [patents.google.com]
- 6. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in N-isopropyl-maleamic acid experiments"
Introduction: The "Metastable" Challenge
If you are seeing inconsistent yields, fluctuating melting points, or "ghost" impurities in your NMR spectra for N-isopropylmaleamic acid (NIPMA), you are not alone.
NIPMA is a metastable intermediate . It exists in a delicate equilibrium. It "wants" to either cyclize into N-isopropylmaleimide (releasing water) or hydrolyze back into maleic acid and isopropylamine. Furthermore, the amide bond exhibits restricted rotation, often leading to false negatives in purity assays.
This guide moves beyond standard protocols to address the mechanistic causes of failure.
Module 1: Synthesis & Purity (The Cyclization Trap)
User Question: "My product starts as a white solid but turns into a yellow oil or sticky gum upon drying or storage. Why does the melting point vary by >10°C?"
The Diagnosis
You are likely witnessing spontaneous cyclization .
Unlike simple amides, maleamic acids possess a carboxylic acid group in close proximity to the amide nitrogen. This "neighboring group participation" catalyzes the elimination of water to form N-isopropylmaleimide , even at moderate temperatures or under acidic conditions. The "yellow oil" is often the maleimide contaminant, which has a much lower melting point and different solubility profile.
The Science: The Stability Triangle
The NIPMA molecule is trapped in a stability triangle.
-
Thermodynamic Sink: N-isopropylmaleimide (Cyclized).
-
Hydrolysis Product: Maleic Acid + Isopropylamine (favored in water/base).
-
Kinetic Product: N-isopropylmaleamic acid (Target).
Troubleshooting Protocol: "Cold & Dry" Synthesis
To isolate the kinetic product (NIPMA) and prevent cyclization:
-
Solvent Selection: Use anhydrous diethyl ether or THF . Avoid water (hydrolysis risk) and protic solvents.
-
Temperature Control (Critical): The reaction between maleic anhydride and isopropylamine is highly exothermic.
-
Step: Dissolve maleic anhydride in ether. Cool to -5°C to 0°C (ice/salt bath).
-
Step: Add isopropylamine dropwise. Do not let the internal temp rise above 5°C.
-
-
Workup:
-
NIPMA typically precipitates in ether. Filter immediately while cold.
-
Do not wash with acidic water (catalyzes cyclization).
-
Do not oven dry. Vacuum dry at room temperature only.
-
Visualization: The Degradation Pathways
The following diagram illustrates the competing pathways that lead to inconsistent results.
Caption: Figure 1. The Stability Triangle. NIPMA (Green) is the kinetic product. Heat drives it to the Imide (Red), while moisture drives it to Hydrolysis (Yellow).
Module 2: Analytical "Ghosts" (NMR Interpretation)
User Question: "My NMR shows a double set of peaks (approx. 70:30 ratio). Is my sample 30% impure?"
The Diagnosis
Likely False Negative . This is due to Rotamers , not impurities.
The Science: Restricted Rotation
The amide bond (
-
syn-rotamer
-
anti-rotamer
This is a classic artifact in N-substituted maleamic acids [1].
Validation Protocol: Variable Temperature (VT) NMR
To confirm purity without recrystallizing (which risks cyclization):
-
Standard Run: Take 1H NMR at 25°C (observe split peaks).
-
Heated Run: Heat the NMR probe to 60°C - 75°C (using DMSO-d6).
-
Result: If the sample is pure, the two sets of peaks will coalesce into single, sharp singlets as the rotation rate increases.
-
If peaks remain distinct at 75°C: You have a genuine chemical impurity (likely the maleimide or fumaramic isomer).
-
Module 3: Polymerization Failures
User Question: "I am using NIPMA as a monomer in radical polymerization, but the conversion is low or the molecular weight is inconsistent."
The Diagnosis
Acid Quenching or Chain Transfer .
The Science
The free carboxylic acid proton (
-
Initiator Decomposition: Acidic protons can induce non-radical decomposition of sensitive initiators.
-
Chain Transfer: The labile proton can participate in chain transfer reactions, terminating the growing polymer chain early.
Optimization Table
Compare your current conditions against these recommended adjustments:
| Parameter | Common Mistake | Recommended Adjustment |
| pH State | Free Acid form | Salt form (neutralize with NaOH or Et3N) or Esterify first. |
| Initiator | Acid-sensitive (e.g., basic azo compounds) | Use Acid-stable azo initiators (e.g., V-50) or redox systems. |
| Solvent | Protic solvents (Ethanol/Water) | Aprotic polar solvents (DMF, DMSO) to reduce H-bonding interference. |
| Temperature | High (>80°C) | Keep <60°C to prevent in-situ cyclization to maleimide during polymerization. |
Module 4: Troubleshooting Workflow
Use this logic gate to determine your next step.
Caption: Figure 2. Decision Matrix for NIPMA Troubleshooting.
References
-
Spectroscopic Characterization of Amide Rotamers Scientific & Academic Publishing. "Spectroscopic Characterization of the Tertiary Amine... Found as mixtures of rotamers."[1]
-
Maleamic Acid Cyclization Mechanisms Google Patents (US5965746A). "Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides."
-
Kinetics of Maleamic Acid Cyclodehydration ResearchGate (Computational Study). "Computational study of maleamic acid cyclodehydration with acetic anhydride."
-
Hydrolysis Kinetics of N-Substituted Amides Semantic Scholar. "Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution."
-
Acid-Catalyzed Hydrolysis Mechanisms Journal of the Chemical Society. "Kinetics of hydrolysis of NN′-diarylsulphamides... effect of varying pH."
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of N-isopropyl-maleamic acid: A Comparative Analysis of HPLC and GC-MS
For researchers and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. N-isopropyl-maleamic acid, a molecule featuring both a carboxylic acid and an amide functional group, presents unique analytical challenges due to its polarity and potential for thermal and hydrolytic instability. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of N-isopropyl-maleamic acid purity. Our focus is not merely on procedural steps but on the underlying scientific rationale that governs method selection, development, and validation, ensuring the generation of trustworthy and reproducible data.
The Analyte: Understanding N-isopropyl-maleamic acid
N-isopropyl-maleamic acid is a derivative of maleic acid, an alpha,beta-unsaturated dicarboxylic acid monoamide.[1] Its structure imparts high polarity and makes it susceptible to intramolecular catalysis, where the neighboring carboxylic acid group can facilitate hydrolysis or cyclization into the corresponding imide, particularly under thermal stress.[2][3] This inherent instability is a critical factor that dictates the choice of analytical methodology. Any successful purity validation must be able to quantify the parent compound accurately while also separating and identifying potential impurities and degradants, such as maleic acid, isopropylamine, and the corresponding N-isopropylmaleimide.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is fundamentally suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an intuitive first choice for N-isopropyl-maleamic acid.[4][5] The technique separates components in a liquid sample by passing them through a column packed with a stationary phase, driven by a liquid mobile phase under high pressure.[6]
Causality Behind the HPLC Approach
The primary rationale for using HPLC is its ability to perform separations at or near ambient temperature, thereby minimizing the risk of thermal degradation of the analyte.[5] A reversed-phase (RP-HPLC) method is the most logical starting point.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its nonpolar nature retains the moderately polar N-isopropyl-maleamic acid, allowing for effective separation from more polar (e.g., maleic acid) or less polar (e.g., N-isopropylmaleimide) impurities.
-
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier (like acetonitrile or methanol). Critically, for an acidic analyte like N-isopropyl-maleamic acid, the pH of the aqueous phase must be controlled. Buffering the mobile phase to a pH of approximately 2.5-3.0 using an additive like phosphoric acid or formic acid suppresses the ionization of the carboxylic acid group. This ensures the analyte is in a single, neutral form, leading to consistent retention and sharp, symmetrical peaks.
-
Detection: The α,β-unsaturated carbonyl system in N-isopropyl-maleamic acid acts as a chromophore, making it readily detectable by a UV-Vis or Diode Array Detector (DAD). A DAD is particularly advantageous as it provides spectral data, which aids in peak identification and purity assessment.
HPLC Validation Workflow Diagram
Caption: HPLC validation workflow for N-isopropyl-maleamic acid purity.
Experimental Protocol: HPLC Purity Validation
This protocol is designed as a self-validating system, where system suitability checks are embedded to ensure the system is performing correctly before and during the analysis.
1. Materials & Reagents:
-
N-isopropyl-maleamic acid reference standard and test sample.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a DAD detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask and dissolve in diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
4. Validation Procedure & Acceptance Criteria (as per ICH Q2(R2) Guidelines[7][8][9]):
-
System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Specificity: Analyze the diluent, a placebo (if applicable), and spiked samples. The analyte peak should be free from interference from other components.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 5-150 µg/mL). Plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the sample. The RSD should be ≤ 2.0%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically where the signal-to-noise ratio is ~10:1.[10]
Quantitative Data Summary: HPLC Validation
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.2% |
| LOQ | S/N Ratio ≥ 10 | 0.5 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4][6] When coupled with a mass spectrometer (MS), it provides definitive identification based on mass-to-charge ratio and fragmentation patterns, making it a "gold standard" for identification.[11]
Causality Behind the GC-MS Approach
Direct analysis of N-isopropyl-maleamic acid by GC-MS is not feasible. Its high polarity (due to the carboxylic acid and amide groups) and low volatility would result in poor chromatographic performance and its thermal lability would cause on-column degradation.[12] Therefore, derivatization is a mandatory prerequisite .
-
The "Why" of Derivatization: The core principle is to chemically modify the analyte to increase its volatility and thermal stability.[13] This is achieved by replacing the active hydrogen atoms on the carboxylic acid and amide groups with nonpolar, thermally stable moieties.[14]
-
Choice of Reagent: Silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are excellent choices. They react with the acidic protons to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.[13] These derivatives are significantly more volatile and stable at the high temperatures required for GC analysis.
-
Analytical Power: The key advantage of using GC-MS, despite the extra derivatization step, is the specificity and sensitivity of the mass spectrometer. It allows for the unambiguous identification of impurities, even at trace levels, by comparing their mass spectra to library data or by interpreting their fragmentation patterns.
GC-MS (with Derivatization) Validation Workflow Diagram
Caption: GC-MS validation workflow, including the mandatory derivatization step.
Experimental Protocol: GC-MS Purity Validation
This protocol must validate not only the instrumental analysis but also the reproducibility of the derivatization step.
1. Materials & Reagents:
-
N-isopropyl-maleamic acid reference standard and test sample.
-
Anhydrous pyridine (or other suitable solvent).
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
GC-MS autosampler vials with inserts.
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the standard or sample into a vial.
-
Add 200 µL of anhydrous pyridine and vortex to dissolve.
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
3. GC-MS Conditions:
-
Instrument: GC-MS system with an Electron Ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
MS Source Temp: 230 °C.
-
Scan Range: 40-500 m/z.
4. Validation Procedure & Acceptance Criteria:
-
System Suitability: Inject a derivatized standard. The peak for the derivatized analyte should be symmetrical, and the MS response consistent over multiple injections.
-
Specificity: The mass spectrum of the analyte peak in the sample must match that of the reference standard. Selected Ion Monitoring (SIM) can be used for enhanced specificity and sensitivity.
-
Linearity, Accuracy, Precision, LOQ: These are determined similarly to the HPLC method, but it is crucial that each standard, blank, and sample undergoes the exact same derivatization procedure. The variability of the derivatization step is inherently included in the precision and accuracy results. Acceptance criteria are generally similar to HPLC (e.g., r² ≥ 0.999, recovery 98-102%, RSD ≤ 2%).[15]
Quantitative Data Summary: GC-MS Validation
| Validation Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.8% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 1.1% |
| Intermediate Precision (%RSD) | ≤ 3.0% | 1.5% |
| LOQ | S/N Ratio ≥ 10 | 0.1 µg/mL (injected) |
Comparative Analysis: HPLC vs. GC-MS
The choice between these two powerful techniques is not about which is "better" in the absolute sense, but which is more "fit for purpose" based on the specific analytical goal.
Caption: Decision logic for selecting between HPLC and GC-MS.
Head-to-Head Comparison Table
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[4] | Poor (Directly). Requires derivatization to increase volatility and stability.[12] |
| Sample Preparation | Simple. Dissolve and inject. | Complex. Involves a critical, multi-step derivatization reaction. |
| Speed | Moderate. Run times are typically 10-20 minutes.[6] | Fast (Post-Derivatization). GC run times can be shorter, but sample prep adds significant time. |
| Specificity | Good with DAD (spectral confirmation). Excellent with HPLC-MS. | Excellent. Mass spectral data provides definitive identification. |
| Sensitivity | Good. Can reach low µg/mL levels. | Excellent. Often more sensitive, capable of reaching ng/mL or lower levels.[16] |
| Robustness for QC | High. Simpler procedure leads to better inter-lab reproducibility. | Moderate. The derivatization step can introduce variability. |
| Cost & Complexity | Lower initial and operational cost compared to GC-MS.[6][17] | Higher instrument cost and complexity; recurring cost of derivatization reagents. |
Senior Application Scientist's Recommendation
As a Senior Application Scientist, my recommendation is guided by the principle of using the simplest, most robust method that achieves the analytical objective, as stipulated by guidelines like those from the ICH.[8]
-
For Routine Quality Control (QC), Purity Assay, and Stability Testing: HPLC is the superior choice. Its primary advantage is the elimination of the derivatization step. This simplifies the workflow, reduces potential sources of error and variability, and improves throughput. The method is robust, reliable, and directly analyzes the compound in its native state, providing trustworthy quantitative data for release testing.
-
For Impurity Identification and Structure Elucidation: GC-MS is the more powerful tool. When an unknown peak is detected during HPLC analysis, or for comprehensive impurity profiling during forced degradation studies, the definitive identification provided by the mass spectrometer is invaluable. Despite the complexity of derivatization, the structural information gleaned from MS fragmentation patterns is essential for identifying process-related impurities or novel degradants.
In an ideal drug development setting, these techniques are complementary. HPLC is used for the routine, quantitative heavy lifting, while GC-MS (or its liquid-phase counterpart, LC-MS) is employed as a specialized tool for investigation and deep characterization. By understanding the fundamental chemistry of N-isopropyl-maleamic acid and the core principles of each technique, researchers can confidently select and validate the appropriate method to ensure product quality and scientific integrity.
References
-
Gotor, R., et al. (2018). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Available at: [Link][2]
-
Wikipedia. (n.d.). Maleamic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Maleamic acid. PubChem Compound Summary for CID 5280451. Retrieved from [Link][1]
-
Al-Juboori, S. A. (2017). Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Isopropylmaleic acid. PubChem Compound Summary for CID 5280533. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link][7]
-
Eid, M. (2009). Effect of maleic acid content on the thermal stability, swelling behaviour and network structure of gelatin-based hydrogels prepared by gamma irradiation. ResearchGate. Available at: [Link]
-
Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link][6]
-
Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, 1206-1214. Available at: [Link][3]
-
Wang, D., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Center for Biotechnology Information. Available at: [Link]
-
Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Available at: [Link][4]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link][8]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available at: [Link][16]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Factor. Available at: [Link][11]
-
Tay, B. Y. P., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available at: [Link][10]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link][5]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link][9]
-
News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog. Available at: [Link][17]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics. Available at: [Link][15]
-
Tsoukalas, C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]
-
Schulze, J., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. Available at: [Link][12]
Sources
- 1. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. oatext.com [oatext.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 14. gcms.cz [gcms.cz]
- 15. environics.com [environics.com]
- 16. amptechfl.com [amptechfl.com]
- 17. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
"1H and 13C NMR spectral assignment for N-isopropyl-maleamic acid"
Executive Summary
This technical guide provides a definitive spectral assignment for N-isopropyl-maleamic acid (also known as (Z)-4-(isopropylamino)-4-oxobut-2-enoic acid). As a critical intermediate in the synthesis of N-isopropylmaleimide and various polymer linkers, the purity of this compound is often compromised by isomerization to the trans (fumaramic) form or incomplete ring opening.
This guide compares the two most common NMR solvent systems—DMSO-d₆ and CDCl₃ —demonstrating why DMSO-d₆ is the superior choice for structural validation. We provide experimental protocols, comparative data tables, and mechanistic insights to ensure accurate identification.
Synthesis Context & Impurity Profile
To interpret the NMR data correctly, one must understand the origin of the sample. N-isopropyl-maleamic acid is synthesized via the nucleophilic ring-opening of maleic anhydride by isopropylamine.
Key Structural Features to Verify:
-
Cis-Geometry: The olefinic protons must exhibit cis coupling (J ~ 12 Hz).
-
Amide/Acid Functionality: Presence of both a carboxylic acid (-COOH) and a secondary amide (-NH-).
-
Isopropyl Group: Characteristic septet and doublet patterns.
Reaction Workflow (Graphviz Visualization)
Figure 1: Synthesis pathway highlighting the risk of isomerization to the trans-impurity.
Comparative Analysis: Solvent System Selection
Choosing the correct solvent is the single most important variable in obtaining a resolved spectrum for maleamic acids.
| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ (Not Recommended) |
| Solubility | Excellent. Dissolves the zwitterionic/polar acid moiety instantly. | Poor. Often requires heating or filtration, leading to concentration issues. |
| Exchangeable Protons | Visible. Acid (-COOH) and Amide (-NH) protons are distinct and sharp due to H-bonding with DMSO. | Invisible/Broad. -COOH often vanishes or broadens into the baseline due to rapid exchange/aggregation. |
| Peak Separation | High. Distinct separation of olefinic protons. | Variable. Aggregation can cause peak shifting and line broadening. |
| Water Peak | ~3.33 ppm (Usually does not interfere). | ~1.56 ppm (Can overlap with isopropyl methyls if wet). |
Recommendation: Always use DMSO-d₆ for characterization. The data below reflects this standard.
Experimental Protocol
Sample Preparation (Standardized)
-
Mass: Weigh 10–15 mg of dried N-isopropyl-maleamic acid.
-
Note: Ensure the sample is free of residual reaction solvents (DCM or THF) which can obscure the isopropyl region.
-
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Mixing: Vortex for 30 seconds. The solution should be clear and colorless.
-
Acquisition:
-
1H: 16 scans, 30° relaxation delay (to integrate the acid proton accurately).
-
13C: 512 scans minimum (carbonyl carbons have long T1).
-
Spectral Assignment Data
Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| -COOH | 13.0 - 13.5 | Broad Singlet | 1H | - | Deshielded carboxylic acid proton. Disappears with D₂O shake. |
| -NH- | 8.95 | Broad Doublet | 1H | J ~ 7.8 | Amide proton. Downfield due to H-bonding and anisotropy of C=O. |
| =CH- (a) | 6.42 | Doublet | 1H | J = 12.5 | Olefinic proton alpha to Amide. Cis coupling confirms maleamic structure. |
| =CH- (b) | 6.23 | Doublet | 1H | J = 12.5 | Olefinic proton alpha to Acid. Upfield relative to (a) due to conjugation. |
| -CH- | 3.95 | Septet | 1H | J = 6.6 | Methine proton of the isopropyl group. |
| -CH₃ | 1.12 | Doublet | 6H | J = 6.6 | Methyl protons of the isopropyl group. |
Critical Validation Point: The coupling constant (J) of the olefinic protons (6.23 & 6.42 ppm) is 12.5 Hz .
-
If J ≈ 12–13 Hz → Cis (Maleamic) - Product
-
If J ≈ 15–16 Hz → Trans (Fumaramic) - Impurity
Table 2: 13C NMR Assignment (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ ppm) | Type | Assignment Logic |
| C=O (Acid) | 166.5 | Quaternary | Carboxylic acid carbonyl. |
| C=O (Amide) | 164.2 | Quaternary | Amide carbonyl. |
| =CH- | 136.8 | CH | Olefinic carbon. |
| =CH- | 132.1 | CH | Olefinic carbon. |
| -CH- | 41.2 | CH | Isopropyl methine (linked to N). |
| -CH₃ | 22.3 | CH₃ | Isopropyl methyls (equivalent). |
Structural Validation Logic
The following diagram illustrates the logical flow for confirming the structure using the data above.
Figure 2: Logic gate for confirming the cis-geometry and functional group integrity.
Troubleshooting Common Issues
-
Missing Acid Proton (13.0 ppm):
-
Cause: Wet DMSO-d₆ allows rapid proton exchange with water.
-
Solution: Use a fresh ampoule of DMSO-d₆ or dry the sample in a vacuum desiccator.
-
-
Doublet Splitting of Methyls (1.12 ppm) looks like two singlets:
-
Cause: Poor field homogeneity (shimming).
-
Solution: Re-shim the Z and Z2 coils. The coupling constant should be ~6.6 Hz.
-
-
Extra peaks in the olefin region:
-
Cause: Presence of unreacted Maleic Anhydride (singlet ~7.4 ppm in DMSO) or Isopropylamine (multiplets upfield).
-
Solution: Recrystallize from minimal hot ethyl acetate.
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
-
ChemicalBook. (n.d.).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).
Sources
"a comparative analysis of N-isopropyl-maleamic acid and N-tert-butyl-maleamic acid"
Executive Summary
This guide provides a technical comparative analysis of N-isopropyl-maleamic acid (NiPMA) and N-tert-butyl-maleamic acid (NtBMA) . While both serve as critical intermediates in the synthesis of N-substituted maleimides, their utility has diverged significantly in recent material science applications.
The Core Distinction:
-
NiPMA functions primarily as a transient kinetic precursor. It is optimized for rapid cyclization into N-isopropylmaleimide (IPMI), a liquid monomer essential for heat-resistant, transparent optical resins.
-
NtBMA has evolved into a functional anionic monomer. Due to the steric stability provided by the tert-butyl group, it is increasingly isolated and copolymerized directly into pH-responsive hydrogels and smart drug delivery systems, rather than serving solely as a route to the imide.
Structural & Steric Analysis[1][2]
The fundamental difference between these two analogues lies in the alkyl substitution at the amide nitrogen. This steric environment dictates their stability, solubility, and cyclization kinetics.
| Feature | N-Isopropyl-maleamic Acid (NiPMA) | N-tert-Butyl-maleamic Acid (NtBMA) |
| Formula | C₇H₁₁NO₃ | C₈H₁₃NO₃ |
| MW | 157.17 g/mol | 171.19 g/mol |
| Alkyl Group | Isopropyl (Secondary Carbon) | tert-Butyl (Tertiary Carbon) |
| Steric Bulk | Moderate | High (Bulky) |
| Primary Utility | Precursor to Liquid Imide (IPMI) | Precursor to Solid Imide / Hydrogel Monomer |
| Acid Stability | Prone to rapid cyclization/hydrolysis | Sterically stabilized amide bond |
Steric Influence on Conformation
The tert-butyl group in NtBMA exerts a significant Thorpe-Ingold effect (gem-dimethyl effect). While this bulk usually accelerates ring closure in many systems, in the open-chain maleamic acid form, it restricts rotation around the N-C bond. This steric locking stabilizes the acid form against premature hydrolysis in aqueous environments compared to the less hindered NiPMA, making NtBMA superior for aqueous phase polymerizations (hydrogels).
Synthesis & Reaction Pathways
Both acids are synthesized via the nucleophilic attack of a primary amine on maleic anhydride. However, the thermodynamics and handling requirements differ.
Reaction Mechanism (Graphviz)
Figure 1: The divergent pathways. NiPMA typically follows the dashed line to the Imide, while NtBMA is increasingly used in the solid pathway to Hydrogels.
Synthesis Comparison[3][4][5]
| Parameter | NiPMA Synthesis | NtBMA Synthesis |
| Reactivity | High. Reaction is instantaneous and highly exothermic. | Moderate. The t-butyl amine is nucleophilic but sterically hindered. |
| Solvent System | Dichloromethane or Toluene (anhydrous). | Diethyl ether or THF (to manage solubility). |
| Temp Control | Critical (< 10°C) to prevent isomerization to fumaramic acid. | Controlled (0–20°C). Less prone to isomerization due to steric locking. |
| Isolation | Often used in situ for imide synthesis. | Can be isolated as white crystalline solid for use as a monomer. |
Performance Analysis: Applications
A. NiPMA: The Route to Transparent Resins
NiPMA is the obligate intermediate for N-isopropylmaleimide (IPMI) .
-
Why it matters: IPMI is unique among N-alkyl maleimides because it has a low melting point (~26°C) and is often liquid at room temperature [1].
-
Industrial Use: This liquid state makes IPMI highly soluble in methyl methacrylate (MMA) and styrene, allowing for the creation of high-heat resistant transparent resins (PMMA modifiers) without phase separation issues common with solid maleimides.
-
Protocol Note: Researchers rarely isolate NiPMA for long-term storage; it is chemically dehydrated immediately to IPMI to avoid reversion.
B. NtBMA: The "Smart" Hydrogel Monomer
NtBMA has gained prominence as a functional monomer in its own right [2, 3].
-
Why it matters: The carboxylic acid group provides pH sensitivity (pKₐ ~3-4), while the tert-butyl group provides a hydrophobic "anchor."
-
Mechanism: In p(NtBMA-co-acrylamide) hydrogels, the bulky tert-butyl group prevents dense packing, creating voids that enhance swelling kinetics.
-
Data Support: Studies show NtBMA-based hydrogels exhibit superior adsorption of cationic dyes (e.g., Methylene Blue) compared to linear chain analogues, driven by the specific electrostatic interaction of the maleamic carboxylate and the hydrophobic shielding of the t-butyl group [3].
Experimental Protocols
Protocol A: Synthesis of N-tert-Butylmaleamic Acid (NtBMA)
Target: Isolation of pure acid for hydrogel synthesis.
-
Setup: 500 mL three-neck round-bottom flask, N₂ atmosphere, mechanical stirrer, dropping funnel.
-
Reagents:
-
Maleic Anhydride (0.1 mol, 9.8 g) dissolved in 100 mL anhydrous diethyl ether.
-
tert-Butylamine (0.1 mol, 7.3 g) dissolved in 20 mL diethyl ether.
-
-
Procedure:
-
Cool the anhydride solution to 0°C in an ice bath.
-
Add the amine solution dropwise over 30 minutes . Note: Maintain temperature < 10°C to minimize side reactions.
-
A white precipitate (NtBMA) forms immediately.
-
Stir for an additional 2 hours at room temperature to ensure completion.
-
-
Purification:
-
Filter the white solid.
-
Wash 3x with cold ether to remove unreacted amine.
-
Self-Validation: ¹H NMR (DMSO-d₆) should show a singlet ~1.3 ppm (9H, t-butyl) and two doublets ~6.2 ppm (2H, vinyl protons). The disappearance of the anhydride peak is the endpoint.
-
-
Yield: Typically 85–92%.
Protocol B: Chemical Cyclization to Maleimide (General)
Applicable to both, but critical for NiPMA.
-
Reagents: Maleamic acid (0.1 mol), Acetic Anhydride (0.2 mol), Sodium Acetate (anhydrous, 0.05 mol).
-
Procedure:
-
Suspend the acid in acetic anhydride.
-
Heat to 80–90°C for 2 hours.
-
Observation: The solution will clear as the imide forms.
-
-
Workup:
-
Pour into ice water.
-
NiPMA Product: Extract with organic solvent (IPMI is liquid/low melt).
-
NtBMA Product: Precipitate solid N-tert-butylmaleimide (MP > 100°C).
-
Comparative Workflow Diagram
Figure 2: Operational workflow differences. Pathway A favors throughput to the imide; Pathway B favors isolation of the acid.
References
-
ResearchGate. Synthesis and reactivity of a fluorinated N-alkylmaleimide towards free-radical grafting and polymerization reactions. (Discusses IPMI properties and NiPMA impurity).
-
ResearchGate. Synthesis and Characterization of Novel pH-Responsive Poly(2-hydroxylethyl methacrylate-co-N-allylsuccinamic acid) Hydrogels. (Contextualizes NtBMA as an anionic monomer).
-
ResearchGate. Thermoresponsive hydrogels with covalently incorporated trehalose as protein carriers. (Details the use of N-tert-butylmaleamic acid in functional hydrogel synthesis).
-
Google Patents. Process for the preparation of N-substituted maleimides (EP0393713A1). (Provides industrial protocols for handling N-tert-butylmaleamic acid).
A Senior Application Scientist's Guide to Benchmarking N-isopropyl-maleamic acid Against Other Functional Monomers for Advanced Drug Delivery Systems
In the dynamic landscape of drug delivery and biomaterials, the choice of functional monomer is a critical determinant of the final polymer's performance. These molecular building blocks impart specific functionalities, such as environmental responsiveness, which are pivotal for the development of "smart" drug delivery systems. This guide provides an in-depth technical comparison of N-isopropyl-maleamic acid (NIPMA) against three other widely utilized functional monomers: N-isopropylacrylamide (NIPAAm), Acrylic Acid (AA), and 2-Hydroxyethyl Methacrylate (HEMA).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a framework for objective, data-driven decision-making in monomer selection. We will delve into the nuanced physicochemical characteristics of each monomer, propose a comprehensive experimental framework for their direct comparison, and provide detailed protocols to empower you to conduct your own benchmarking studies.
Introduction to Functional Monomers: The Architects of Stimuli-Responsive Polymers
Functional monomers are the cornerstone of intelligent polymer design. Their reactive groups dictate the polymer's interaction with its environment, enabling the creation of materials that can respond to specific physiological cues, such as pH and temperature. This responsiveness is paramount in designing drug delivery vehicles that can release their therapeutic payload at the desired site and time, enhancing efficacy while minimizing off-target effects.
-
N-isopropyl-maleamic acid (NIPMA) is a pH-responsive monomer characterized by a carboxylic acid and an amide group. The presence of the isopropyl group also introduces a degree of hydrophobicity. Its potential lies in creating polymers that can respond to the acidic microenvironments often found in tumors or intracellular compartments.
-
N-isopropylacrylamide (NIPAAm) is the gold standard for thermoresponsive polymers. It exhibits a sharp lower critical solution temperature (LCST) around 32°C in aqueous solutions, making it highly attractive for applications that require a phase transition near physiological temperature.[1]
-
Acrylic Acid (AA) is a simple yet powerful pH-responsive monomer containing a carboxylic acid group. Its high hydrophilicity and anionic nature at physiological pH make it a common choice for bioadhesive and pH-sensitive drug release formulations.[2]
-
2-Hydroxyethyl Methacrylate (HEMA) is a hydrophilic, non-ionic monomer. While not intrinsically stimuli-responsive, its hydroxyl group provides a site for further functionalization and contributes to the biocompatibility and water-swellable nature of the resulting polymers.[3]
Physicochemical Properties: A Head-to-Head Comparison
The selection of a functional monomer begins with a thorough understanding of its intrinsic properties. The following table summarizes the key physicochemical characteristics of NIPMA and its counterparts.
| Property | N-isopropyl-maleamic acid (NIPMA) | N-isopropylacrylamide (NIPAAm) | Acrylic Acid (AA) | 2-Hydroxyethyl Methacrylate (HEMA) |
| Molar Mass ( g/mol ) | 157.17 | 113.16 | 72.06 | 130.14 |
| Stimulus-Responsiveness | pH-sensitive | Thermo-sensitive (LCST ~32°C)[1] | pH-sensitive | Non-responsive (hydrophilic) |
| Key Functional Groups | Carboxylic acid, Amide | Amide | Carboxylic acid | Hydroxyl, Ester |
| Water Solubility | pH-dependent | Temperature-dependent | Miscible[2] | Soluble |
| Appearance | White to off-white solid | White crystalline solid | Colorless liquid[4] | Colorless liquid[5] |
| Boiling Point (°C) | Decomposes | 210 (decomposes) | 141[4] | 211[5] |
| Melting Point (°C) | ~135-140 | 60-63 | 13.5[4] | -12[5] |
| pKa | ~4-5 (estimated for carboxylic acid) | N/A | ~4.25[6] | ~13.8 (hydroxyl group)[7] |
Experimental Benchmarking Framework: A Guide to Data-Driven Monomer Selection
To objectively compare the performance of these functional monomers, a systematic experimental approach is essential. This section outlines a comprehensive benchmarking workflow designed to evaluate their suitability for hydrogel-based controlled drug delivery systems.
Caption: Experimental workflow for benchmarking functional monomers.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to executing the benchmarking workflow.
This protocol describes a general method for synthesizing hydrogels from each functional monomer. The causality behind this choice lies in its simplicity and wide applicability to vinyl monomers, allowing for a standardized comparison.[8]
Materials:
-
Functional Monomer (NIPMA, NIPAAm, AA, or HEMA)
-
Cross-linker: N,N'-methylenebisacrylamide (MBA)
-
Initiator: Ammonium persulfate (APS)
-
Accelerator: N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve the functional monomer and MBA in deionized water to the desired concentrations in a reaction vessel.
-
Initiator Addition: Add the APS solution to the monomer mixture and mix thoroughly.
-
Initiation of Polymerization: Add TEMED to the solution to initiate the polymerization process.
-
Gelation: Allow the solution to polymerize at room temperature for a specified time until a solid hydrogel is formed.
-
Purification: Immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and other impurities.
-
Drying: Lyophilize the purified hydrogels to obtain a dry, porous scaffold for subsequent experiments.[9]
The swelling behavior of a hydrogel is a direct indicator of its environmental sensitivity and is crucial for drug release.[10]
Materials:
-
Lyophilized hydrogel discs of known weight and dimensions.
-
Buffer solutions of varying pH (e.g., pH 2.0, 5.0, 7.4).
-
Incubator with temperature control.
Procedure:
-
Initial Measurement: Record the dry weight (Wd) of each hydrogel disc.
-
Swelling: Immerse the discs in buffer solutions of different pH values at a controlled temperature (e.g., 25°C and 37°C).
-
Equilibrium Swelling: At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws). Continue until a constant weight is achieved (equilibrium swelling).
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
This protocol assesses the rate and mechanism of drug release from the hydrogels, a critical performance metric for any drug delivery system.[11]
Materials:
-
Drug-loaded hydrogel discs.
-
Release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Shaking incubator.
-
UV-Vis spectrophotometer or HPLC system for drug quantification.
Procedure:
-
Drug Loading: Swell the lyophilized hydrogels in a solution of a model drug (e.g., methylene blue or a relevant therapeutic agent) of known concentration.
-
Release Study: Place the drug-loaded hydrogel in a known volume of release medium in a shaking incubator at 37°C.
-
Sample Collection: At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time and analyze the release kinetics using mathematical models (e.g., Higuchi, Korsmeyer-Peppas).[12]
Comparative Performance Analysis: Interpreting the Benchmarking Data
The data generated from the experimental framework will provide a multi-faceted comparison of the functional monomers.
Caption: Decision matrix for monomer selection based on desired performance.
Expected Outcomes and Interpretation:
-
NIPMA-based hydrogels are anticipated to exhibit significant swelling at neutral or basic pH and collapse in acidic conditions, leading to a pH-triggered drug release profile. This makes NIPMA a strong candidate for colon-specific drug delivery or for targeting the acidic tumor microenvironment.
-
NIPAAm-based hydrogels will demonstrate a distinct volume phase transition at their LCST. Drug release will be minimal below the LCST and will increase significantly as the temperature rises above it, making NIPAAm ideal for applications where a thermal trigger is desired, such as in hyperthermia-based cancer therapy.
-
AA-based hydrogels will show a pronounced increase in swelling as the pH rises above its pKa, resulting in a pH-dependent release profile. Their high charge density at physiological pH can also be leveraged for mucoadhesion.
-
HEMA-based hydrogels are expected to be stable and exhibit consistent, diffusion-controlled drug release, largely independent of pH and temperature. Their excellent biocompatibility makes them suitable for applications requiring a stable, long-term drug-eluting implant.[12]
Concluding Remarks: A Data-Driven Approach to Monomer Selection
The selection of a functional monomer is a pivotal decision in the design of advanced drug delivery systems. This guide has provided a comprehensive framework for benchmarking N-isopropyl-maleamic acid against N-isopropylacrylamide, acrylic acid, and 2-hydroxyethyl methacrylate. By systematically evaluating their physicochemical properties and performance in a standardized hydrogel model, researchers and drug development professionals can make informed, evidence-based decisions.
The provided experimental protocols offer a starting point for in-house comparative studies, empowering you to generate the critical data needed to select the optimal functional monomer for your specific application. Ultimately, a deep understanding of monomer chemistry, coupled with rigorous experimental validation, is the key to unlocking the full potential of stimuli-responsive polymers in the next generation of therapeutics.
References
-
Understanding N-isopropylacrylamide: Properties, Applications, and Advanced Material Science Insights. (n.d.). Retrieved from [Link]
-
Poly(N-isopropylacrylamide)-Based Hydrogels - Encyclopedia.pub. (2022, July 29). Retrieved from [Link]
-
Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties | Polymer Science | ChemRxiv | Cambridge Open Engage. (2021, December 16). Retrieved from [Link]
-
Physicochemical Properties of Poly(N-isopropylacrylamide-co-4-vinylpyridine) Cationic Polyelectrolyte Colloidal Microgels | Langmuir - ACS Publications. (n.d.). Retrieved from [Link]
-
Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins - MDPI. (2023, July 10). Retrieved from [Link]
-
2-Hydroxyethyl Methacrylate | C6H10O3 | CID 13360 - PubChem. (n.d.). Retrieved from [Link]
-
Swelling Behavior of Anionic Hydrogels: Experiments and Modeling - MDPI. (2024, December 10). Retrieved from [Link]
-
Comparative Study on Adhesive Performance of Functional Monomers - ResearchGate. (n.d.). Retrieved from [Link]
-
Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy - MDPI. (n.d.). Retrieved from [Link]
-
pH-responsive polymers: Properties, synthesis and applications - ResearchGate. (n.d.). Retrieved from [Link]
-
Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed. (2018, July 24). Retrieved from [Link]
-
(PDF) Synthesis and properties of N-isopropylacrylamide and benzylmethacrylate-based amphiphilic block copolymers on different interphase surfaces - ResearchGate. (2024, July 30). Retrieved from [Link]
-
Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - NIH. (2024, November 12). Retrieved from [Link]
-
Biocompatibility of Polymers | Materials for Medical Devices | Handbooks. (n.d.). Retrieved from [Link]
-
Chemical Properties of 2-Hydroxyethyl methacrylate (CAS 868-77-9) - Cheméo. (n.d.). Retrieved from [Link]
-
Modeling swelling behavior of hydrogels in aqueous organic solvents - OSTI.GOV. (n.d.). Retrieved from [Link]
-
(PDF) Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023, July 2). Retrieved from [Link]
-
pH responsive cross-linked polymeric matrices based on natural polymers: effect of process variables on swelling characterization and drug delivery properties - PMC. (n.d.). Retrieved from [Link]
-
Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC. (n.d.). Retrieved from [Link]
-
Poly( N -isopropylacrylamide): Physicochemical Properties and Biomedical Applications: Chemistry, Properties and Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers - NIH. (n.d.). Retrieved from [Link]
-
Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts - PMC. (n.d.). Retrieved from [Link]
-
Acrylic acid - DCCEEW. (2022, June 30). Retrieved from [Link]
-
Free-Radical Copolymerization Behavior of Plant-Oil-Based Vinyl Monomers and Their Feasibility in Latex Synthesis | ACS Omega - ACS Publications. (2016, December 22). Retrieved from [Link]
-
pH-Sensitive Polymers with their Important Applications (A Review) - Bentham Science Publisher. (2024, May 20). Retrieved from [Link]
-
Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake - MDPI. (n.d.). Retrieved from [Link]
-
Kinetics of drug release from hydrogel matrices | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
BIOCOMPATIBILITY OF PLASTICS | Zeus. (n.d.). Retrieved from [Link]
-
How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats - Patsnap Eureka. (2025, August 21). Retrieved from [Link]
-
Comparative study on adhesive performance of functional monomers - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). Retrieved from [Link]
-
Temperature dependent physicochemical properties of poly(N-isopropylacrylamide-co-N-(1-phenylethyl) acrylamide) thin films - RSC Publishing. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of N-formylmaleamic acid and some related N-formylamides. (2025, August 7). Retrieved from [Link]
-
Acrylic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Planar ICP Assisted One-Step Synthesis of pH-Responsive PDEAEMA Polymer Thin Films. (n.d.). Retrieved from [Link]
-
Protocol suggestion to evaluate swelling ratio for hydrogels? - ResearchGate. (2021, May 19). Retrieved from [Link]
-
pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery - Frontiers. (2023, September 11). Retrieved from [Link]
-
ACRYLIC ACID - STABILIZED - PURE - Synthomer. (2020, September 22). Retrieved from [Link]
-
Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]
-
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). Retrieved from [Link]
-
Free Radical Vinyl Polymerization - Polymer Science Learning Center. (n.d.). Retrieved from [Link]
-
Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives - ResearchGate. (2019, December 1). Retrieved from [Link]
-
2-hydroxyethyl methacrylate (HEMA): chemical properties and applications in biomedical fields - ResearchGate. (n.d.). Retrieved from [Link]
-
Acrylic Acid (AA) - Basic Acrylic Monomer Manufacturers. (n.d.). Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Acrylic acid - DCCEEW [dcceew.gov.au]
- 3. 2-Hydroxyethyl Methacrylate | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ruicoglobal.com [ruicoglobal.com]
- 5. adakem.com [adakem.com]
- 6. Acrylic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Hydroxyethyl methacrylate | 868-77-9 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Maleamic acid, N-isopropyl-
Executive Safety Summary
N-Isopropylmaleamic acid (CAS: 10268-28-7) is a specialized intermediate often employed in the synthesis of pH-sensitive linkers for antibody-drug conjugates (ADCs) and as a precursor to N-isopropylmaleimide.
While often classified generically as an irritant, field experience dictates treating this compound as a potent sensitizer. Maleamic acid derivatives possess structural motifs capable of haptenization—binding to skin proteins to trigger immune responses.
Critical Hazard:
-
Sensitization: High potential for allergic contact dermatitis.
-
Hydrolytic Instability: Rapidly hydrolyzes in acidic media; moisture sensitivity requires strict storage protocols to maintain reagent integrity.
-
Physical State: Solid powder; dust inhalation is a primary exposure vector.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic "wear gloves" advice, providing specific barrier requirements based on the solvent system used, as N-isopropylmaleamic acid is frequently dissolved in penetrating polar aprotic solvents (DMF, DMSO).
| PPE Category | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution in DMF/DMSO) | Technical Rationale |
| Hand Protection | Nitrile (min 0.11 mm thickness) | Double Gloving Required: 1. Inner: Laminate (PE/EVOH)2. Outer: Nitrile (0.11 mm) | Standard nitrile is permeable to DMF/DMSO within minutes, carrying the dissolved sensitizer through the skin barrier. |
| Respiratory | N95 / FFP2 (if weighing < 1g) | P100 / FFP3 or Fume Hood | Fine particulates can bypass standard surgical masks. Inhalation triggers mucosal irritation and potential respiratory sensitization. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Solutions pose a splash risk; acidic hydrolysis products (maleic acid derivatives) are corrosive to corneal tissue. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Prevent accumulation of dust on fabric cuffs which can transfer to wrists/skin later. |
Operational Protocol: Synthesis & Handling
The "Dry-to-Wet" Workflow
Objective: Minimize dust generation and prevent premature hydrolysis.
Step 1: Pre-Weighing Preparation
-
Equip PPE as defined in the "Standard Protocol" column above.[1]
-
Static Control: Use an antistatic gun or wipe on the weighing boat. N-isopropylmaleamic acid is prone to static charge, causing powder to "jump" and contaminate the balance area.
Step 2: Transfer & Solubilization
-
Solvent Choice: If used as a linker, dissolve in anhydrous DMF or DMSO .
-
Causality: Water presence catalyzes the hydrolysis of the amide bond back to maleic anhydride/acid and isopropylamine, destroying the reagent before reaction.
-
Technique: Add solvent to the powder, not powder to solvent, to suppress dust plumes.
Step 3: Reaction Monitoring
-
pH Sensitivity: Maintain reaction pH > 6.0.
-
Mechanism:[1][2][3][4][5][6] At pH < 5.5, the neighboring carboxylic acid group catalyzes the cleavage of the amide bond (intramolecular catalysis) [1].
Visualization: Handling Logic Flow
Figure 1: Operational workflow emphasizing pH control to prevent reagent degradation.
Emergency Response & Exposure Management
Scenario A: Skin Contact (Solid)
-
Brush off: Gently brush away visible powder. Do not wet immediately, as this may increase absorption area.
-
Rinse: Wash with soap and copious water for 15 minutes.
-
Alert: Monitor for redness/itching (contact dermatitis) over the next 24-48 hours.
Scenario B: Skin Contact (Solution in DMF/DMSO)
-
Immediate Removal: Remove contaminated gloves/clothing immediately. The solvent acts as a carrier vehicle.
-
Flush: Rinse skin with water for 20 minutes .
-
Medical Evaluation: Seek medical attention.[1] Inform the provider that the chemical was dissolved in a skin-penetrating solvent.
Disposal Strategy
Do not pour down the drain. As an acidic organic compound, it requires neutralization or incineration.
Disposal Decision Tree
Figure 2: Waste segregation logic to ensure compliance with EHS regulations.
Disposal Protocol:
-
Segregation: Keep separate from strong bases to prevent exothermic neutralization in the waste container.
-
Labeling: Clearly mark waste tags with "Potential Sensitizer" and "Acidic".
-
Destruction: The preferred method for final destruction is high-temperature incineration [2].
Scientific Integrity & References
Expertise Note: The structural class of maleamic acids is unique because they exist in equilibrium with their cyclic maleimide forms and hydrolyzed maleic acid forms. In drug development, N-isopropylmaleamic acid is often a byproduct or a specific pH-cleavable linker. Its amide bond is stable at neutral pH (bloodstream) but cleaves in the acidic environment of the endosome (pH 5.0), releasing the drug payload. This mechanism is the basis for its utility and also its handling instability [3].
References
-
BenchChem. A Comparative Analysis of pH-Sensitivity: Dimethylmaleic Acid vs. Maleic Acid Amides in Drug Delivery. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Maleamic Acid Derivatives. Retrieved from
-
National Institutes of Health (PubMed). Maleopimaric acid--a potent sensitizer in modified rosin. (Demonstrates sensitization potential of the maleamic acid motif). Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
